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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-Methyl-2-oxobutyric Acid Calcium Salt for Research Applications

This guide provides a comprehensive overview of the synthesis of 3-Methyl-2-oxobutyric acid calcium salt, a compound of significant interest in various research fields, including metabolic studies and drug development.[1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of 3-Methyl-2-oxobutyric acid calcium salt, a compound of significant interest in various research fields, including metabolic studies and drug development.[1] The methodologies detailed herein are designed to be robust and reproducible, equipping researchers with the necessary knowledge to produce high-purity material for their investigations.

Introduction: The Scientific Significance of 3-Methyl-2-oxobutyric Acid and its Calcium Salt

3-Methyl-2-oxobutyric acid, also known as α-ketoisovaleric acid, is a branched-chain α-keto acid that plays a crucial role in cellular metabolism.[2][3] It is a key intermediate in the catabolism of the essential amino acid valine and serves as a precursor for the biosynthesis of pantothenic acid (Vitamin B5) in some organisms.[4] The calcium salt of this acid is often utilized in research settings due to its stability and ease of handling compared to the free acid. Its applications extend to nutritional supplements and as a potential therapeutic agent in metabolic disorders.[1]

This guide will explore a reliable synthetic pathway to 3-Methyl-2-oxobutyric acid, followed by its conversion to the calcium salt. The presented protocols are grounded in established chemical principles and are designed to be self-validating through rigorous in-process controls and final product characterization.

Synthetic Strategy: A Two-Step Approach

The synthesis of 3-Methyl-2-oxobutyric acid calcium salt is most effectively achieved through a two-step process:

  • Synthesis of 3-Methyl-2-oxobutyric Acid: The oxidation of the corresponding α-hydroxy acid, 2-hydroxy-3-methylbutanoic acid, is a common and efficient method for preparing α-keto acids.[5] This approach offers good yields and avoids harsh reaction conditions that can lead to side products.

  • Formation of the Calcium Salt: The purified 3-Methyl-2-oxobutyric acid is then converted to its calcium salt by reaction with a suitable calcium source, such as calcium hydroxide or calcium carbonate.[6] This straightforward acid-base reaction yields the desired salt, which can be isolated as a stable, crystalline solid.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-Methyl-2-oxobutyric Acid cluster_step2 Step 2: Formation of Calcium Salt Start 2-Hydroxy-3-methylbutanoic Acid Oxidation Oxidation (e.g., with KMnO4) Start->Oxidation Product_Acid 3-Methyl-2-oxobutyric Acid Oxidation->Product_Acid Acid_Input 3-Methyl-2-oxobutyric Acid Product_Acid->Acid_Input Purification Salt_Formation Reaction with Calcium Source (e.g., Ca(OH)2) Acid_Input->Salt_Formation Final_Product 3-Methyl-2-oxobutyric Acid Calcium Salt Salt_Formation->Final_Product

Caption: Overall workflow for the synthesis of 3-Methyl-2-oxobutyric acid calcium salt.

Part 1: Synthesis of 3-Methyl-2-oxobutyric Acid

The chosen method for the synthesis of 3-Methyl-2-oxobutyric acid is the oxidation of 2-hydroxy-3-methylbutanoic acid. This precursor is commercially available or can be synthesized from isobutyraldehyde. The oxidation can be achieved using various reagents, with potassium permanganate being a classic and effective choice.[7]

Experimental Protocol: Oxidation of 2-Hydroxy-3-methylbutanoic Acid

Materials:

  • 2-Hydroxy-3-methylbutanoic acid

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), 10% aqueous solution

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distilled water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-3-methylbutanoic acid in a suitable volume of distilled water. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Oxidant: Slowly add a solution of potassium permanganate in distilled water dropwise to the cooled solution of the hydroxy acid, while maintaining the temperature below 10 °C. The purple color of the permanganate should disappear as it is consumed. The addition is complete when a faint pink color persists.

  • Quenching the Reaction: After the addition is complete, continue stirring for an additional hour at room temperature. Then, cool the reaction mixture in an ice bath and cautiously add a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.

  • Acidification and Extraction: Acidify the reaction mixture to a pH of approximately 2 with a 10% sulfuric acid solution. Transfer the mixture to a separatory funnel and extract the product with three portions of diethyl ether.

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude 3-Methyl-2-oxobutyric acid.

Causality Behind Experimental Choices:

  • Low Temperature: The reaction is performed at low temperatures to control the exothermic nature of the oxidation and to minimize potential side reactions, such as oxidative cleavage of the carbon-carbon bond.

  • Slow Addition of Permanganate: Dropwise addition of the oxidant ensures that it is consumed as it is added, preventing a buildup of excess permanganate which could lead to over-oxidation.

  • Use of Sodium Bisulfite: Sodium bisulfite is a reducing agent used to quench the reaction by reducing any excess permanganate and to dissolve the manganese dioxide byproduct, simplifying the workup.[7]

  • Acidification: Acidification of the solution is necessary to protonate the carboxylate and allow for extraction of the free carboxylic acid into an organic solvent.

Part 2: Formation of 3-Methyl-2-oxobutyric Acid Calcium Salt

The conversion of the free acid to its calcium salt is a straightforward acid-base neutralization. The choice of the calcium source can influence the reaction conditions and the purity of the final product. Calcium hydroxide is a good choice due to its relatively low cost and the formation of water as the only byproduct.

Experimental Protocol: Salt Formation

Materials:

  • 3-Methyl-2-oxobutyric acid (from Part 1)

  • Calcium hydroxide (Ca(OH)₂)

  • Ethanol

  • Distilled water

Procedure:

  • Dissolution of the Acid: Dissolve the crude 3-Methyl-2-oxobutyric acid in a minimal amount of ethanol.

  • Preparation of Calcium Hydroxide Slurry: In a separate beaker, prepare a slurry of calcium hydroxide in distilled water. Use a stoichiometric amount of calcium hydroxide (1 mole of Ca(OH)₂ for every 2 moles of the keto acid).

  • Neutralization: Slowly add the calcium hydroxide slurry to the ethanolic solution of the acid with vigorous stirring. Monitor the pH of the solution; the addition is complete when the pH is neutral (around 7).

  • Isolation of the Salt: The calcium salt may precipitate out of the solution upon formation. If not, the solution can be concentrated under reduced pressure to induce crystallization.

  • Purification and Drying: Collect the precipitated calcium salt by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting material. Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Causality Behind Experimental Choices:

  • Stoichiometric Control: The use of a precise stoichiometric amount of calcium hydroxide ensures complete conversion of the acid to its salt without introducing excess base, which would need to be removed in a subsequent purification step.

  • Use of Ethanol/Water Mixture: The solvent system is chosen to ensure the solubility of both the free acid and, to some extent, the calcium salt, facilitating a complete reaction. The subsequent removal of the more volatile ethanol helps to promote the precipitation of the less soluble calcium salt.

  • Washing with Cold Ethanol: Washing the final product with cold ethanol helps to remove any residual impurities that are more soluble in ethanol than the calcium salt, thus enhancing the purity of the final product.

Characterization and Quality Control

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity. The following analytical techniques are recommended:

Technique Parameter Expected Result for 3-Methyl-2-oxobutyric Acid Calcium Salt
Appearance Physical state and colorWhite to off-white crystalline powder[1]
Melting Point Melting temperature>300 °C[1]
¹H NMR Chemical shifts (δ)Peaks corresponding to the isobutyl group protons. The methine proton (CH) is expected around 3.0 ppm, and the methyl protons (CH₃) as a doublet around 1.1 ppm.
¹³C NMR Chemical shifts (δ)Carbonyl carbons (C=O) are expected in the range of 160-200 ppm. The methine carbon (CH) and methyl carbons (CH₃) will appear in the aliphatic region.
FTIR Wavenumber (cm⁻¹)Strong absorption bands corresponding to the carboxylate (COO⁻) asymmetric and symmetric stretching vibrations (typically around 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively). A carbonyl (C=O) stretch of the ketone is also expected around 1720 cm⁻¹.[2][8]
Mass Spectrometry m/zFor the free acid, a molecular ion peak at m/z 116 would be expected in positive ion mode, with characteristic fragments.[9]
Purity (HPLC) Peak area percentage≥98%

Note on NMR Spectroscopy: The provided NMR data is for the free acid, 3-methyl-2-oxobutanoic acid.[9] The chemical shifts for the calcium salt are expected to be very similar for the organic portion of the molecule.

Characterization_Flow cluster_analysis Analytical Characterization Final_Product Final Product: 3-Methyl-2-oxobutyric Acid Calcium Salt Appearance Appearance Final_Product->Appearance MeltingPoint Melting Point Final_Product->MeltingPoint NMR NMR (¹H, ¹³C) Final_Product->NMR FTIR FTIR Final_Product->FTIR MS Mass Spectrometry Final_Product->MS HPLC HPLC (Purity) Final_Product->HPLC

Caption: Recommended analytical techniques for the characterization of the final product.

Conclusion

The synthesis of 3-Methyl-2-oxobutyric acid calcium salt is a valuable process for researchers in various scientific disciplines. The two-step synthetic approach detailed in this guide, involving the oxidation of 2-hydroxy-3-methylbutanoic acid followed by salt formation, provides a reliable and reproducible method for obtaining this important compound. By adhering to the outlined protocols and employing the recommended analytical techniques for characterization, researchers can be confident in the quality and identity of their synthesized material, ensuring the integrity of their subsequent experiments.

References

  • Cooper, A. J. L., Ginos, J. Z., & Meister, A. (1983). Synthesis and properties of the α-keto acids. Chemical Reviews, 83(3), 321–358.
  • PubChem. (n.d.). 3-Methyl-2-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carboxylic acids from the oxidation of terminal alkenes by permanganate. Retrieved from [Link]

  • U.S. Patent No. 4,076,745. (1978). Process for calcium salts α-ketocarboxylic acids.
  • Exposome-Explorer. (n.d.). 3-Methyl-2-oxobutyric acid (Compound). Retrieved from [Link]

  • Sampson, J. N., et al. (2013). Metabolomics in epidemiology: sources of variability in metabolite measurements and implications. American journal of epidemiology, 177(9), 947–957.
  • Bar, N., et al. (2020). A reference map of potential determinants for the human serum metabolome.
  • Zhao, X., et al. (2013). Gut microbiota composition modifies fecal metabolic profiles in mice. Journal of proteome research, 12(6), 2987–2996.
  • Matsumoto, M., Kibe, R., Ooga, T., Aiba, Y., Kurihara, S., Sawaki, E., ... & Benno, Y. (2012). Impact of intestinal microbiota on intestinal luminal metabolome. Scientific reports, 2(1), 233.
  • Pallister, T., et al. (2016). Characterizing Blood Metabolomics Profiles Associated with Self-Reported Food Intakes in Female Twins. PloS one, 11(6), e0158568.
  • Husek, P., et al. (2016). Profiling of urinary amino-carboxylic metabolites by in-situ heptafluorobutyl chloroformate mediated sample preparation and gas chromatography-mass spectrometry.
  • Lee, C. R., & Lee, J. H. (1998). Gas chromatographic-mass spectrometric determination of urinary oxoacids using O-(2,3,4,5,6-pentafluorobenzyl)oxime-trimethylsilyl ester derivatization and cation-exchange chromatography. Journal of chromatography.
  • Bouatra, S., et al. (2013). The human urine metabolome. PloS one, 8(9), e73076.
  • Ramirez, F., Bhatia, S. B., & Smith, C. P. (1967). A new synthesis of 5-acylhydantoins, precursors of beta-keto-alpha-amino acids. Journal of the American Chemical Society, 89(12), 3030–3033.
  • ResearchGate. (n.d.). FTIR spectra showing the involvement of keto and acetyl groups (1507 cm.... Retrieved from [Link]

  • ResearchGate. (n.d.). Microscopic Fourier transform infrared (FT-IR) spectra of (a) RALA and (b) SALA. Retrieved from [Link]

  • Maas, W. K., & Vold, B. S. (1953). alpha-Ketoisovaleric acid, a precursor of pantothenic acid in Escherichia coli. Journal of bacteriology, 65(4), 388–393.

Sources

Exploratory

Technical Monograph: Biochemical Dynamics of 3-Methyl-2-oxobutyric Acid Calcium Salt

-ketoisovalerate; Calcium 3-methyl-2-oxobutanoate; Ketovaline Calcium Executive Summary 3-Methyl-2-oxobutyric acid calcium salt is the stable calcium salt of -ketoisovalerate ( -KIV), the keto-analogue of the essential b...

Author: BenchChem Technical Support Team. Date: February 2026


-ketoisovalerate; Calcium 3-methyl-2-oxobutanoate; Ketovaline Calcium

Executive Summary

3-Methyl-2-oxobutyric acid calcium salt is the stable calcium salt of


-ketoisovalerate (

-KIV), the keto-analogue of the essential branched-chain amino acid (BCAA) L-Valine. In biochemical research and therapeutic applications, this compound serves a dual function: it acts as a critical intermediate in BCAA mitochondrial catabolism and as a nitrogen-scavenging agent in the management of Chronic Kidney Disease (CKD).

This guide delineates the precise metabolic fate of the 2-oxo acid anion, its reversible transamination kinetics, and its role in anaplerosis via the Citric Acid Cycle (TCA). Furthermore, it provides a validated protocol for assaying Branched-Chain


-Ketoacid Dehydrogenase (BCKDH) activity, the rate-limiting enzyme governing its clearance.

Chemical & Physicochemical Profile

The calcium salt form improves stability and bioavailability compared to the free acid, which is prone to decarboxylation and oxidation. Upon physiological dissolution, the salt dissociates into calcium cations (


) and 3-methyl-2-oxobutanoate anions.
ParameterSpecification
IUPAC Name Calcium; 3-methyl-2-oxobutanoate
Molecular Formula

Molecular Weight 270.29 g/mol
Solubility Soluble in water; slightly soluble in ethanol
pKa (Free Acid) ~2.32 (Carboxyl group)
Active Metabolite

-Ketoisovalerate (

-KIV)
Primary Enzyme Target Branched-chain

-ketoacid dehydrogenase (BCKDH)

Core Metabolic Pathways[6]

The Catabolic Flux: Valine Degradation

The primary metabolic fate of exogenous 3-methyl-2-oxobutyrate is entry into the mitochondrial matrix, where it merges with the valine catabolic pathway. Unlike the parent amino acid valine, the keto-analogue bypasses the initial transamination step regulated by Branched-Chain Aminotransferase (BCAT).

Mechanism of Action:

  • Oxidative Decarboxylation:

    
    -KIV is the specific substrate for the E1 subunit of the BCKDH complex. This irreversible step yields Isobutyryl-CoA, releasing 
    
    
    
    and reducing
    
    
    to
    
    
    .
  • Beta-Oxidation Analogy: Isobutyryl-CoA undergoes dehydrogenation, hydration, and hydrolysis—mimicking fatty acid

    
    -oxidation—to form Methylmalonyl-CoA.
    
  • Anaplerosis: The pathway terminates with the formation of Succinyl-CoA, a direct intermediate of the TCA cycle, thereby classifying valine (and its keto-analogue) as glucogenic.[1]

Visualization: Valine Catabolic Pathway

ValineCatabolism Valine L-Valine aKIV 3-Methyl-2-oxobutanoate (alpha-KIV) Valine->aKIV Transamination Isobutyryl Isobutyryl-CoA aKIV->Isobutyryl Oxidative Decarboxylation (+CoA, -CO2, +NADH) Methac Methylacrylyl-CoA Isobutyryl->Methac Dehydrogenation Hydroxy 3-Hydroxyisobutyryl-CoA Methac->Hydroxy Hydration Methylmal Methylmalonyl-CoA Hydroxy->Methylmal Hydrolysis & Isomerization Succinyl Succinyl-CoA Methylmal->Succinyl Mutase (Vit B12) TCA TCA Cycle (Energy Production) Succinyl->TCA BCAT BCAT (Reversible) BCKDH BCKDH Complex (Irreversible, Rate-Limiting)

Figure 1: The catabolic trajectory of 3-methyl-2-oxobutanoate into the mitochondrial energy pool.

The Anabolic Shunt: Nitrogen Recycling (CKD Therapeutic Logic)

In states of nitrogen retention (e.g., Uremia/CKD), the reversible nature of the BCAT enzyme is exploited. Exogenous 3-methyl-2-oxobutyrate acts as a nitrogen trap.

Mechanism:

  • Amine Acceptor:

    
    -KIV accepts an amino group from Glutamate (which gathers nitrogen from peripheral muscle breakdown).
    
  • Conversion: This transamination converts

    
    -KIV into L-Valine.
    
  • Outcome: The toxic nitrogen (ammonia precursor) is incorporated into an essential amino acid, reducing urea synthesis while supporting protein synthesis.

Visualization: Nitrogen Scavenging Mechanism

NitrogenRecycling Muscle Muscle Protein Catabolism AminoGroup Excess Nitrogen (-NH2) Muscle->AminoGroup Glutamate Glutamate AminoGroup->Glutamate Transamination Urea Urea Cycle AminoGroup->Urea Normal Path aKG alpha-Ketoglutarate Glutamate->aKG Donates NH2 ExogenousKeto Exogenous 3-Methyl-2-oxobutanoate Valine L-Valine (Essential AA) ExogenousKeto->Valine Accepts NH2 (BCAT Enzyme) ExogenousKeto->Urea Reduces Flux ProteinSyn Protein Synthesis Valine->ProteinSyn

Figure 2: The biochemical logic of using keto-analogues to recycle nitrogen and reduce uremic load.

Experimental Protocol: BCKDH Enzymatic Assay

Objective: To quantify the activity of the Branched-Chain


-Ketoacid Dehydrogenase complex using 3-methyl-2-oxobutanoate as the specific substrate. This assay measures the rate of NADH formation spectrophotometrically.[2]

Principle:



Reagents & Preparation
  • Buffer A: 30 mM Potassium Phosphate (pH 7.4), 3 mM

    
    , 3 mM EDTA.
    
  • Substrate Solution: 10 mM 3-Methyl-2-oxobutyric acid calcium salt (dissolved in Buffer A).

  • Cofactor Mix: 2.5 mM

    
    , 0.4 mM Thiamine Pyrophosphate (TPP), 0.4 mM Coenzyme A (CoA), 1.0 mM Dithiothreitol (DTT).
    
  • Enzyme Source: Mitochondrial extract (tissue homogenate or purified recombinant BCKDH).

Assay Workflow
StepActionCritical Note
1. Baseline In a quartz cuvette, mix 800

L Buffer A
and 100

L Cofactor Mix
.
Ensure TPP is fresh; it degrades in light.
2. Sample Addition Add 50

L Enzyme Source
. Incubate at 30°C for 2 minutes.
Allows enzyme temperature equilibration.
3. Initiation Add 50

L Substrate Solution
(Final conc: 0.5 mM).
Rapid mixing is essential.
4. Measurement Monitor Absorbance at 340 nm for 5–10 minutes.Linear range is typically 0–3 minutes.
5. Calculation Activity =

.

.

Validation Check: Run a negative control without CoA to rule out non-specific dehydrogenase activity (e.g., LDH).

Pathological & Clinical Context

Maple Syrup Urine Disease (MSUD)

In MSUD, a genetic deficiency in the E1 or E2 subunits of the BCKDH complex leads to the accumulation of


-KIV.[3]
  • Biomarker: Elevated plasma and urinary 3-methyl-2-oxobutanoate.

  • Toxicity: High levels are neurotoxic, interfering with glutamate homeostasis and neurotransmitter synthesis.

Insulin Resistance Marker

Recent metabolomic profiling identifies elevated serum


-KIV as an early predictor of insulin resistance.
  • Mechanism: Impaired insulin signaling in adipose tissue reduces BCKDH expression, causing a "backup" of BCAA catabolites.

References

  • PubChem. (2025).[4] Calcium 3-methyl-2-oxobutyrate | C10H14CaO6.[4][5] National Library of Medicine. [Link]

  • Wikipedia. (2025). Valine Metabolism and Degradation. [Link][6]

  • MDPI. (2026). The Association Between Metabolomic and Usual Biochemical Data Helps to Detect Insulin Resistance. International Journal of Molecular Sciences. [Link]

  • Centaur Pharma. (2023). Nefrogard Prescribing Information: Keto-analogues in CKD. [Link]

  • ResearchGate. (2025).

    
    -Keto Acid Dehydrogenase Activity State. [Link]
    

Sources

Foundational

Cellular Function & Application of 3-Methyl-2-oxobutyric Acid Calcium Salt

Technical Guide for Drug Development & Metabolic Research Executive Summary 3-Methyl-2-oxobutyric acid calcium salt (also known as -Ketoisovalerate Calcium or KIV-Ca ) is the keto-analogue of the essential amino acid L-V...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Metabolic Research

Executive Summary

3-Methyl-2-oxobutyric acid calcium salt (also known as


-Ketoisovalerate Calcium  or KIV-Ca ) is the keto-analogue of the essential amino acid L-Valine.[1][2] Unlike standard amino acids, KIV-Ca lacks an amino group, allowing it to function as a potent nitrogen scavenger  and a direct mitochondrial energy substrate.

This guide details the cellular mechanisms of KIV-Ca, specifically its utility in shifting nitrogen balance in hyperammonemic states (e.g., Chronic Kidney Disease, Urea Cycle Disorders) and its role as an anaplerotic substrate for the TCA cycle. It provides actionable protocols for solubilization and cell culture application, addressing the specific physicochemical challenges of calcium-salt formulations.

Part 1: Molecular Identity & Physicochemical Properties

To effectively utilize KIV-Ca in experimental settings, researchers must distinguish between the free acid and the salt form. The calcium salt is preferred for its enhanced stability and shelf-life, but it introduces calcium ions (


) into the cellular environment, which must be accounted for in signaling assays.
PropertySpecification
IUPAC Name Calcium 3-methyl-2-oxobutanoate
Common Synonyms

-Ketovaline Calcium;

-Ketoisovalerate Calcium; KIV-Ca
CAS Number 51828-94-5
Molecular Formula

Solubility Soluble in water; sparingly soluble in ethanol.[1] Incompatible with high-phosphate buffers (forms

precipitate).
Cellular Transporter Monocarboxylate Transporters (MCT1, MCT2)

Part 2: Core Cellular Mechanisms

The Nitrogen Scavenging Mechanism ("The Nitrogen Trap")

The primary therapeutic and metabolic value of KIV-Ca lies in its ability to "trap" excess cellular nitrogen. This process is driven by Branched-Chain Aminotransferases (BCATs) .[3][4]

  • Mechanism: Upon entering the cytosol (via MCTs), KIV undergoes rapid transamination. It accepts an amino group (

    
    ) from Glutamate.
    
  • The Swap:

    • KIV

      
       converts to L-Valine  (Essential Amino Acid).
      
    • Glutamate

      
       converts to 
      
      
      
      -Ketoglutarate
      (
      
      
      -KG).
  • Outcome: This reaction effectively recycles waste nitrogen (ammonia sequestered in Glutamate) into essential protein building blocks (Valine), reducing the urea cycle load.

Mitochondrial Anaplerosis & Catabolism

If the cell does not require Valine for protein synthesis, KIV enters the mitochondria to fuel the TCA cycle.

  • Entry: KIV is transported into the mitochondrial matrix.

  • Decarboxylation (Rate-Limiting): The Branched-Chain

    
    -Ketoacid Dehydrogenase (BCKDH)  complex catalyzes the irreversible oxidative decarboxylation of KIV to Isobutyryl-CoA .[3]
    
  • Energy Output: Isobutyryl-CoA is further processed to Succinyl-CoA , which enters the Krebs cycle, providing ATP.

Part 3: Pathway Visualization

The following diagram illustrates the dual fate of KIV-Ca: Nitrogen Scavenging (Cytosol) vs. Energy Production (Mitochondria).

KIV_Metabolism cluster_Cytosol Cytosol cluster_Mito Mitochondria KIV_Ext KIV-Ca (Extracellular) MCT MCT Transporter KIV_Ext->MCT KIV_Cyt KIV (Intracellular) MCT->KIV_Cyt BCAT1 Enzyme: BCAT1 KIV_Cyt->BCAT1 BCAT2 Enzyme: BCAT2 KIV_Cyt->BCAT2 Transport Glutamate Glutamate (Nitrogen Donor) Glutamate->BCAT1 Valine L-Valine (Protein Synthesis) BCAT1->Valine Nitrogen Scavenging aKG α-Ketoglutarate BCAT1->aKG BCKDH Enzyme: BCKDH (Rate Limiting) BCAT2->BCKDH Decarboxylation Isobutyryl Isobutyryl-CoA BCKDH->Isobutyryl TCA TCA Cycle (Succinyl-CoA) Isobutyryl->TCA Energy

Caption: Dual metabolic fate of KIV-Ca. Left branch: Nitrogen scavenging via BCAT. Right branch: Mitochondrial oxidation via BCKDH.[5]

Part 4: Experimental Protocols

Protocol A: Solubilization (Critical)

Challenge: Calcium salts precipitate immediately in phosphate-buffered saline (PBS) or standard DMEM/RPMI if mixed at high concentrations (


), forming calcium phosphate crystals that cause cell toxicity and false data.

Correct Method:

  • Stock Preparation: Dissolve KIV-Ca powder in sterile ultrapure water or 10mM HEPES buffer (pH 7.4) . Do not use PBS.

    • Target Stock Concentration: 100 mM.

    • Solubility Note: If solution is cloudy, warm to 37°C for 5 minutes.

  • Filtration: Sterile filter using a 0.22

    
    m PVDF syringe filter.
    
  • Dilution: Add the stock solution directly to the cell culture media only immediately before use.

    • Maximum Final Concentration: Ensure final media calcium concentration does not exceed physiological tolerance (usually < 3 mM total Ca).

Protocol B: Nitrogen Scavenging Assay

Objective: Verify the conversion of KIV to Valine using


-Glutamine tracing.

Reagents:

  • Cells: HepG2 (Liver) or C2C12 (Myotubes).

  • Media: Glutamine-free, Valine-free DMEM.

  • Tracer: L-Glutamine-(

    
    -
    
    
    
    ).
  • Treatment: KIV-Ca (0.5 mM - 2.0 mM).

Step-by-Step:

  • Starvation: Wash cells 2x with PBS. Incubate in Amino Acid-Free media for 1 hour to deplete intracellular pools.

  • Treatment: Replace media with:

    • Valine-free DMEM.

    • Supplemented with 2 mM L-Glutamine-(

      
      -
      
      
      
      ).
    • Condition A: Vehicle (Control).

    • Condition B: + 1 mM KIV-Ca.

  • Incubation: Incubate for 6–24 hours at 37°C.

  • Extraction: Lyse cells using cold 80% Methanol (-80°C).

  • Analysis (LC-MS/MS):

    • Target analyte: L-Valine .[6]

    • Success Metric: Detection of

      
      -Valine (M+1 mass shift) .
      
    • Interpretation: Presence of M+1 Valine confirms the transfer of nitrogen from Glutamine

      
       Glutamate 
      
      
      
      KIV
      
      
      Valine.
Protocol C: BCKDH Activity (Mitochondrial Flux)

Objective: Assess the catabolic breakdown of KIV.

Workflow:

  • Isolate mitochondria or use permeabilized cells.

  • Incubate with radiolabeled [1-

    
    ]-KIV .
    
  • Capture released

    
     on hyamine hydroxide-soaked filter paper suspended above the well (sealed system).
    
  • Readout: Scintillation counting. High CPM indicates active BCKDH complex and mitochondrial flux.

Part 5: References

  • Holeček, M. (2018). Branched-chain amino acids in health and disease: metabolism, alterations in blood plasma, and as supplements. Nutrition & Metabolism.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6095365, Calcium 3-methyl-2-oxobutyrate.[7] PubChem.

  • Walser, M. (1983). Nutrition in renal failure. Annual Review of Nutrition. (Foundational text on Keto-analogues in CKD).

  • Adeva-Andany, M. M., et al. (2017). Metabolism of branched-chain amino acids in humans. Amino Acids.[8][9]

  • Shin, A. C., et al. (2019). Branched-chain amino acids: metabolic signaling and insulin resistance. Journal of Endocrinology.

Sources

Exploratory

Role of 3-Methyl-2-oxobutyric Acid Calcium Salt in Amino Acid Metabolism

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 3-Methyl-2-oxobutyric acid calcium salt (also known as Calcium -Ketoisovalerate or...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methyl-2-oxobutyric acid calcium salt (also known as Calcium


-Ketoisovalerate  or KIV-Ca ) is the calcium salt of the 

-keto analogue of the essential amino acid Valine .[1] In metabolic research and therapeutic applications—particularly for Chronic Kidney Disease (CKD)—this compound serves a dual physiological function: it acts as a nitrogen-free precursor for protein synthesis and as a metabolic scavenger of excess nitrogen.[2]

Upon ingestion, the salt dissociates to yield calcium and


-ketoisovalerate (KIV). The KIV anion enters the Branched-Chain Amino Acid (BCAA)  metabolic pathway, where it undergoes transamination via Branched-Chain Aminotransferase (BCAT) .[3][4] This process consumes an amino group from glutamate, thereby recycling nitrogen that would otherwise contribute to uremic toxin load (urea/ammonia) while simultaneously synthesizing essential Valine.

This guide provides a deep technical analysis of its metabolic fate, therapeutic mechanisms, and validated experimental protocols for its quantification and study.

Chemical & Metabolic Fundamentals

Physicochemical Properties & Dissociation
  • CAS Number: 51828-94-5[1][5][6][7]

  • Molecular Formula:

    
     (often supplied as a dihydrate or anhydrous salt)
    
  • Solubility: High aqueous solubility facilitates rapid dissociation in the gastric environment.

Reaction 1: Physiological Dissociation



Once dissociated, the biological activity is driven exclusively by the


-ketoisovalerate (KIV)  anion. The calcium component contributes to the patient's aggregate calcium load, a critical consideration in renal pharmacology.
The Core Mechanism: Transamination vs. Oxidation

The metabolic fate of KIV is determined by the cellular energy state and nitrogen availability. It sits at a bifurcation point between protein anabolism and energy catabolism.

  • Anabolic Pathway (Nitrogen Sparing): In the presence of high nitrogen (glutamate/glutamine pools), KIV is transaminated to Valine by BCAT (cytosolic BCAT1 or mitochondrial BCAT2). This is the therapeutic pathway utilized in CKD to lower blood urea nitrogen (BUN).

  • Catabolic Pathway (Energy Production): Under energy stress, KIV is irreversibly decarboxylated by the Branched-Chain

    
    -Ketoacid Dehydrogenase (BCKDH)  complex to form Isobutyryl-CoA, eventually entering the TCA cycle via Succinyl-CoA.
    

The Metabolic Pathway (Visualization)

The following diagram illustrates the "Nitrogen Recycling" mechanism where KIV scavenges amino groups to form Valine.

KIV_Metabolism Ca_Salt 3-Methyl-2-oxobutyric acid Calcium Salt KIV α-Ketoisovalerate (KIV) Ca_Salt->KIV Dissociation Valine L-Valine (Essential AA) KIV->Valine Transamination Isobutyryl Isobutyryl-CoA KIV->Isobutyryl Oxidative Decarboxylation BCAT Enzyme: BCAT (Reversible) KIV->BCAT Glutamate L-Glutamate (Nitrogen Donor) AlphaKG α-Ketoglutarate (TCA Intermediate) Glutamate->AlphaKG Deamination TCA TCA Cycle (Energy) Isobutyryl->TCA BCAT->Glutamate BCKDH Enzyme: BCKDH (Irreversible) BCKDH->KIV Regulation

Caption: Figure 1. The bifurcation of


-ketoisovalerate metabolism. The green path represents the nitrogen-sparing transamination to Valine.

Therapeutic & Physiological Implications[2][9][10]

Nitrogen Recycling in CKD

In Chronic Kidney Disease, the excretion of nitrogenous waste is compromised. The administration of 3-Methyl-2-oxobutyric acid calcium salt allows the body to utilize excess endogenous nitrogen (ammonia


 glutamate) to aminate the keto-acid.
  • Mechanism: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    [8]
    
  • Outcome:

    • Reduction of Glutamate/Ammonia pool (detoxification).

    • Synthesis of essential Valine without dietary nitrogen intake.

    • Preservation of muscle mass by stimulating protein synthesis via mTORC1 (though Leucine/KIC is more potent, Valine/KIV contributes to the BCAA pool stability).

Mitochondrial Energy Metabolism

In tissues with high energy demand (skeletal muscle, heart), KIV enters the mitochondria. If Valine levels are sufficient, BCKDH is activated (via dephosphorylation), converting KIV to Isobutyryl-CoA. This eventually feeds into the TCA cycle as Succinyl-CoA , providing an anaplerotic flux that supports ATP generation.

Analytical & Experimental Protocols

To validate the presence and metabolic flux of 3-Methyl-2-oxobutyric acid, precise analytical methods are required.

Protocol 1: LC-MS/MS Quantification in Plasma

Purpose: To quantify circulating levels of KIV and distinguish it from its amino acid counterpart, Valine.

Materials:

  • Stable Isotope Internal Standard:

    
    -
    
    
    
    -Ketoisovalerate.
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.0).

  • Mobile Phase B: Acetonitrile.

Workflow:

  • Sample Prep: Mix 50 µL plasma with 150 µL cold Methanol (containing Internal Standard) to precipitate proteins.

  • Centrifugation: 10,000 x g for 10 mins at 4°C. Collect supernatant.

  • Derivatization (Optional but Recommended): For enhanced sensitivity, derivatize with o-phenylenediamine (OPD) to form a quinoxalinol derivative. Incubate at 60°C for 30 mins.

  • LC Separation: Gradient elution (5% B to 95% B over 8 mins).

  • MS Detection: Electrospray Ionization (ESI) in Negative Mode (if underivatized) or Positive Mode (if derivatized).

    • Target MRM Transition (Underivatized): m/z 115.0

      
       71.0 (Decarboxylation).
      
Protocol 2: Enzymatic Assay for BCAT Activity

Purpose: To measure the rate of conversion of KIV to Valine in tissue homogenates.

Principle: The reaction couples the formation of Valine to the oxidation of NADH via Glutamate Dehydrogenase (GLDH).




Step-by-Step:

  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Substrates: Add 5 mM KIV (Calcium salt), 10 mM Ammonium Acetate, 0.2 mM NADH.

  • Enzyme Mix: Add excess Glutamate Dehydrogenase (GLDH).

  • Initiation: Add tissue homogenate (source of BCAT).

  • Measurement: Monitor absorbance decrease at 340 nm (NADH oxidation) continuously for 5 minutes at 37°C.

  • Calculation: Activity (U/mL) =

    
    .
    
Analytical Workflow Visualization

Analytical_Workflow Sample Biological Sample (Plasma/Tissue) Extract Protein Precipitation (MeOH/ACN) Sample->Extract + IS Deriv Derivatization (OPD Reagent) Extract->Deriv Supernatant LC LC Separation (C18 Column) Extract->LC Direct Inject (Alt Path) Deriv->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Elution Data Quantification (Peak Area Ratio) MS->Data Analysis

Caption: Figure 2. Standardized workflow for LC-MS/MS quantification of


-keto acids.

Safety & Pharmacokinetics

Absorption & Bioavailability
  • Absorption: Rapidly absorbed in the small intestine via monocarboxylate transporters (MCTs).

  • Calcium Load: The calcium content is approximately 12-15% by weight. In CKD patients (who often have mineral bone disorder), the total calcium load must be monitored to prevent hypercalcemia.

Toxicity Profile
  • LD50: Generally considered low toxicity; LD50 > 2000 mg/kg (Rat, oral).

  • Contraindications: Hypercalcemia, disturbed amino acid metabolism (e.g., Maple Syrup Urine Disease, where BCKDH is defective, leading to toxic accumulation of KIV).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5008781, Calcium 3-methyl-2-oxobutyrate. PubChem. Available at: [Link]

  • Holeček, M. (2018). Branched-chain amino acids in health and disease: metabolism, alterations in blood plasma, and as supplements. Nutrition & Metabolism, 15, 33. Available at: [Link]

  • Mitch, W. E., & Walser, M. (1977). Nitrogen sparing induced by leucine compared with that induced by its alpha-keto analogue, alpha-ketoisocaproate, in fasting obese man. Journal of Clinical Investigation, 59(3), 598–606. Available at: [Link]

  • Zhou, Y., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry.[9] Journal of Chromatography B. Available at: [Link]

  • Kopple, J. D. (2007). Phenylalanine and urea metabolism in patients with chronic renal failure. Journal of Nutrition, 137(6 Suppl 1), 1586S-1590S. Available at: [Link]

Sources

Foundational

3-Methyl-2-oxobutyric Acid Calcium Salt: A Versatile Precursor for Valine Synthesis and its Therapeutic Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract 3-Methyl-2-oxobutyric acid, also known as α-ketoisovalerate or α-ketovaline, is the direct keto acid analogue of the essential amino...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Methyl-2-oxobutyric acid, also known as α-ketoisovalerate or α-ketovaline, is the direct keto acid analogue of the essential amino acid valine.[1] Supplied as a stable calcium salt (CAS 51828-94-5), this compound serves as a pivotal tool in cellular metabolism research, a key component in specialized cell culture media, and a therapeutic agent in drug development, particularly in nephrology.[2][3][4] This guide provides a comprehensive overview of the biochemical basis for its function as a valine precursor, details its metabolic fate, outlines its therapeutic rationale, and presents detailed protocols for its application and analysis in a research setting. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a technical resource for scientists and developers aiming to leverage this compound in their work.

Introduction: The Biochemical Significance of α-Ketovaline

Valine is an essential branched-chain amino acid (BCAA) that the human body cannot synthesize de novo, making its dietary intake crucial for protein synthesis and other physiological functions.[5][6] In situations of metabolic stress, disease, or in controlled experimental settings, providing a direct precursor to valine offers significant advantages. 3-Methyl-2-oxobutyric acid calcium salt is this immediate precursor.

Its primary biochemical role lies in its ability to be converted into L-valine through a process called transamination.[5][7] This reaction, catalyzed by aminotransferases, involves the transfer of an amino group from a donor molecule, typically glutamate, to the α-keto acid.[5][7] This metabolic route is bidirectional, meaning valine can also be degraded back to 3-methyl-2-oxobutyric acid.[5] The calcium salt form enhances the stability and bioavailability of the compound for nutritional and pharmaceutical applications.[8]

Physicochemical Properties

A clear understanding of the compound's properties is essential for its effective use in experimental and formulation contexts.

PropertyValueReferences
Synonyms α-Ketovaline calcium salt, Calcium 3-methyl-2-oxobutyrate[2][8]
CAS Number 51828-94-5[2][9]
Molecular Formula C₁₀H₁₄CaO₆[2][10]
Molecular Weight 270.29 g/mol [2][10]
Appearance White or almost white crystalline powder[2]
Solubility Soluble in water[8]
Storage 2 - 8 °C, Hygroscopic[2][11]

The Metabolic Pathway: Conversion to Valine

The conversion of 3-methyl-2-oxobutyric acid to valine is a cornerstone of amino acid metabolism. This process allows the body to synthesize an essential amino acid, provided a nitrogen source is available, thereby reducing the need for direct valine intake and lowering the overall nitrogen burden.

The Transamination Reaction

The central reaction is the reversible transfer of an amino group. The enzyme responsible, valine aminotransferase (EC 2.6.1.32), utilizes pyridoxal phosphate (a derivative of Vitamin B6) as a critical coenzyme to facilitate this transfer.[7][12]

Reaction: 3-Methyl-2-oxobutanoate + L-Glutamate ⇌ L-Valine + α-Ketoglutarate[5]

This reaction is fundamental in various tissues, with the liver and muscle being primary sites.[7] The body's pool of non-essential amino acids provides the amino groups, effectively recycling nitrogen to synthesize an essential amino acid. This mechanism is the basis for the use of keto-analogues in patients with chronic kidney disease to reduce urea formation.[13]

Metabolic Conversion sub 3-Methyl-2-oxobutyric Acid (α-Ketovaline) enzyme Valine Aminotransferase (EC 2.6.1.32) + Pyridoxal Phosphate sub->enzyme Substrate val L-Valine glu L-Glutamate (Amino Donor) glu->enzyme Co-substrate akg α-Ketoglutarate enzyme->val Product enzyme->akg Co-product

Caption: Reversible transamination of 3-methyl-2-oxobutyric acid to L-valine.

Pharmacokinetics

In healthy individuals, orally administered ketoacids are absorbed rapidly.[13] Plasma levels can increase within 10 minutes, with peak concentrations occurring between 20 and 60 minutes. The simultaneous rise in the corresponding amino acid levels demonstrates that transamination is a very rapid process.[13] This efficient conversion is crucial for its therapeutic efficacy.

Applications in Research and Drug Development

The unique metabolic role of 3-methyl-2-oxobutyric acid calcium salt makes it a valuable compound in several scientific and clinical domains.

Therapeutic Agent in Chronic Kidney Disease (CKD)

One of the most significant applications is in the management of CKD.[13] Patients with CKD must often adhere to a low-protein diet to reduce the accumulation of nitrogenous waste products (uraemic toxins). Keto-analogue supplements, such as the drug Ketosteril which contains the calcium salt of α-ketovaline, allow these patients to meet their essential amino acid requirements without a high nitrogen intake.[3][13] The keto-analogues are transaminated in the body, utilizing nitrogen from non-essential amino acids, which decreases the formation of urea.[13] This approach helps prevent the deleterious consequences of protein malnutrition while managing uraemia.[13]

Nutritional Supplements

The compound is used in nutritional supplements aimed at enhancing muscle recovery and performance, particularly for athletes.[2] By providing a direct precursor to valine, it can support protein synthesis in muscle tissue.

Cell Culture and Biochemical Research

3-Methyl-2-oxobutyric acid is used as a supplement in cell culture media.[4] It can be used to create customized media, for instance, to study the specific metabolic requirements of certain cell lines or to conduct stable isotope labeling experiments by using a labeled form of the compound. It also serves as a reagent in biochemical assays to study metabolic pathways and enzyme activities.[2]

Experimental Protocols and Methodologies

The following protocols are designed to be self-validating by including necessary controls and providing a clear rationale for each step.

Protocol 1: In Vitro Conversion Assay to Valine

This protocol measures the activity of aminotransferases in a biological sample (e.g., liver tissue homogenate) by quantifying the formation of valine.

Objective: To determine the rate of conversion of 3-methyl-2-oxobutyric acid to valine.

Methodology:

  • Prepare Tissue Homogenate:

    • Homogenize 100 mg of tissue (e.g., mouse liver) in 1 mL of ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT).

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic fraction) and determine its protein concentration using a Bradford or BCA assay. This is the enzyme source.

  • Set Up Reaction Mixture:

    • Prepare a master mix in a microcentrifuge tube on ice. For a 100 µL final reaction volume:

      • 50 µL of 2x Reaction Buffer (100 mM Potassium Phosphate, pH 7.4, 200 µM Pyridoxal Phosphate). Causality: Pyridoxal phosphate is an essential cofactor for the aminotransferase enzyme.[7]

      • 10 µL of 10 mM L-Glutamate solution.

      • 10 µL of 10 mM 3-Methyl-2-oxobutyric acid calcium salt solution.

      • 20 µL of nuclease-free water.

    • Prepare a "No Enzyme" control by replacing the tissue homogenate with homogenization buffer. Trustworthiness: This control ensures that any valine detected is a result of enzymatic activity.

  • Initiate and Incubate:

    • Add 10 µL of the tissue homogenate (diluted to 1 mg/mL) to the reaction mixture.

    • Incubate at 37°C for 30 minutes.

  • Stop Reaction and Prepare for Analysis:

    • Stop the reaction by adding 100 µL of ice-cold methanol containing an internal standard (e.g., ¹³C₅,¹⁵N₁-Valine). Causality: Methanol precipitates proteins, halting the enzymatic reaction.

    • Vortex and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Quantify Valine Formation:

    • Analyze the sample using LC-MS/MS to quantify the amount of valine produced. Compare the results to a standard curve of known valine concentrations.

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Homogenize Tissue p2 Prepare Reaction Master Mix r1 Add Enzyme Source to Master Mix p2->r1 r2 Incubate at 37°C r1->r2 a1 Stop Reaction (Methanol Quench) r2->a1 a2 Centrifuge & Collect Supernatant a1->a2 a3 LC-MS/MS Analysis a2->a3

Caption: Workflow for the in vitro enzymatic conversion assay.

Protocol 2: Quantification in Cell Culture Media

This protocol details a method for measuring the concentration of 3-methyl-2-oxobutyric acid in cell culture media to monitor its uptake.

Objective: To quantify the compound in a biological matrix using LC-MS/MS.

Methodology:

  • Sample Collection:

    • Collect 100 µL of cell culture media at various time points.

    • Immediately centrifuge at 2,000 x g for 5 minutes to remove any cells or debris.

    • Store the supernatant at -80°C until analysis.

  • Sample Preparation (Protein Precipitation):

    • Thaw samples on ice.

    • To 50 µL of media, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., ¹³C-labeled 3-methyl-2-oxobutyric acid). Causality: Acetonitrile efficiently precipitates proteins from the media that would otherwise interfere with the LC-MS/MS analysis.

    • Vortex for 30 seconds.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • LC-MS/MS Analysis:

    • Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column, as this is suitable for small polar molecules.[14]

      • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5

      • Mobile Phase B: Acetonitrile

      • Gradient: Start at 95% B, decrease to 40% B over 5 minutes.

    • Mass Spectrometry: Operate in negative electrospray ionization (ESI-) mode.

      • Monitor the specific parent-to-fragment ion transition (MRM) for 3-methyl-2-oxobutyric acid and its internal standard.

  • Data Analysis:

    • Calculate the concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix (e.g., fresh cell culture media).

Conclusion and Future Directions

3-Methyl-2-oxobutyric acid calcium salt is a compound of significant interest due to its direct metabolic link to the essential amino acid valine. Its application has been firmly established in clinical nutrition for CKD patients, and it holds promise in sports nutrition and specialized cell culture applications.[2][3][13] For researchers and drug developers, it represents a tool to modulate amino acid metabolism, study cellular physiology, and formulate therapies that reduce metabolic burden. Future research may focus on its role in other metabolic disorders, the development of targeted delivery systems, and its application in biomanufacturing to enhance protein production in cell lines. A thorough understanding of its biochemistry and analytical methodologies, as detailed in this guide, is paramount to unlocking its full potential.

References

  • Wikipedia. Valine. [Link]

  • YouTube. Biosynthesis of valine. [Link]

  • KETO-VALINE CALCIUM – Application in Therapy and Current Clinical Research. [Link]

  • Wanders, R. J. A., Duran, M., & Loupatty, F. J. (2012). Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway. Journal of Inherited Metabolic Disease, 35(1), 5–12. [Link]

  • P. aeruginosa Metabolome Database. alpha-Ketoisovaleric acid (PAMDB000606). [Link]

  • Yvon, M., et al. (2004). Biochemical and molecular characterization of alpha-ketoisovalerate decarboxylase, an enzyme involved in the formation of aldehydes from amino acids by Lactococcus lactis. FEMS Microbiology Letters, 238(2), 367-74. [Link]

  • Nefrogard Tablets Product Information. [Link]

  • Livesey, G., & Lund, P. (1984). Metabolism of valine and 3-methyl-2-oxobutanoate by the isolated perfused rat kidney. The Biochemical journal, 224(1), 145–152. [Link]

  • Google Patents. CN102701954A - Preparation method of alpha-ketovaline calcium.
  • Global Pharma Tek. alpha-ketoanalogue-to-valine-calcium-salt. [Link]

  • ResearchGate. Biosynthesis of valine and isoleucine. [Link]

  • Wanders, R. J. A., Duran, M., & Loupatty, F. J. (2010). Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway. Journal of inherited metabolic disease, 35(1), 5-12. [Link]

  • Wikipedia. Valine—3-methyl-2-oxovalerate transaminase. [Link]

  • Elisakova, V., et al. (2005). Feedback-Resistant Acetohydroxy Acid Synthase Increases Valine Production in Corynebacterium glutamicum. Applied and environmental microbiology, 71(1), 207–213. [Link]

  • PubChem. Calcium 3-methyl-2-oxobutyrate. [Link]

  • Pharmaffiliates. Calcium 3-Methyl-2-oxobutanoate. [Link]

  • DrugBank. Calcium 3-Methyl-2-Oxobutyrate. [Link]

  • Dunér, K., Bottner, P., & Norlén, A. K. (2014). Development of analytical methods for the quantification of metabolites of lesogaberan in a MIST investigation. Biomedical chromatography : BMC, 28(3), 362–368. [Link]

  • Shcherbakova, K., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules (Basel, Switzerland), 27(19), 6298. [Link]

Sources

Exploratory

Metabolic fate of 3-Methyl-2-oxobutyric acid calcium salt in vivo

Topic: Metabolic Fate of 3-Methyl-2-oxobutyric Acid Calcium Salt in Vivo Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Professionals, Metabolic Scientists Metabolic Fate of Calcium 3-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Fate of 3-Methyl-2-oxobutyric Acid Calcium Salt in Vivo Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Professionals, Metabolic Scientists

Metabolic Fate of Calcium 3-Methyl-2-oxobutyrate ( -Ketoisovalerate) in Vivo

Executive Summary

Calcium 3-methyl-2-oxobutyrate (also known as Calcium


-ketoisovalerate, or Ca-KIV) is the calcium salt of the keto-analogue of the essential amino acid L-Valine. It is primarily utilized in clinical settings (e.g., chronic kidney disease) to reduce nitrogen load while maintaining protein synthesis. Upon administration, the compound dissociates into free 

-ketoisovalerate (KIV) and calcium. The metabolic fate of KIV is bifurcated: it serves either as a substrate for anabolic transamination to regenerate L-Valine (scavenging amine groups) or undergoes oxidative catabolism via the Branched-Chain

-Ketoacid Dehydrogenase (BCKDH) complex to enter the TCA cycle. This guide details the mechanistic pathways, transport kinetics, and analytical methodologies for tracking KIV in vivo.

Chemical Identity and Bioavailability

Compound: Calcium 3-methyl-2-oxobutyrate Molecular Formula:


Role:  Nitrogen-free precursor of L-Valine.
Dissociation and Absorption

Upon oral administration, the calcium salt dissociates in the acidic environment of the stomach and the aqueous environment of the small intestine:



The free anion, 

-ketoisovalerate (KIV), is rapidly absorbed across the intestinal epithelium. Unlike amino acids which rely on specific amino acid transporters (e.g., LAT1), KIV utilizes monocarboxylate transporters (MCTs), specifically MCT1 (SLC16A1) , which facilitates the proton-linked transport of monocarboxylates across the plasma membrane.[1]

Cellular Uptake and Intracellular Distribution

Once in the portal circulation, KIV is taken up by hepatocytes and myocytes. The intracellular fate is dictated by the metabolic state of the tissue (anabolic vs. catabolic).

Mitochondrial Transport

A critical, often overlooked step is mitochondrial entry. While cytosolic transamination can occur, the irreversible oxidative step occurs exclusively within the mitochondrial matrix.

  • Plasma Membrane: Transport via MCT1 (Proton-coupled).[1][2]

  • Mitochondrial Inner Membrane: KIV is transported via the mitochondrial branched-chain

    
    -ketoacid transporter , a specific carrier distinct from the pyruvate carrier, utilizing a proton symport mechanism.[3]
    

The Bifurcated Metabolic Fate (Core Mechanism)

The physiological utility of KIV rests on its ability to toggle between two pathways. This "metabolic toggle" is regulated by the availability of nitrogen and the activity of the BCKDH complex.

Pathway A: Chiral Transamination (Nitrogen Sparing)

In states of nitrogen excess or protein demand, KIV undergoes reversible transamination.

  • Enzyme: Branched-chain aminotransferase (BCAT).

    • Cytosolic (BCATc): Predominant in neural tissue.

    • Mitochondrial (BCATm): Predominant in skeletal muscle.

  • Reaction:

    
    
    
  • Significance: This reaction consumes an amino group (typically from Glutamate/Alanine pools), effectively "detoxifying" nitrogen (ammonia scavenging) while generating essential amino acids.

Pathway B: Oxidative Decarboxylation (Energy Production)

If Valine levels are sufficient, KIV is committed to catabolism.

  • Enzyme: Branched-Chain

    
    -Ketoacid Dehydrogenase (BCKDH) Complex.
    
  • Location: Mitochondrial Matrix.

  • Reaction (Irreversible):

    
    
    
  • Downstream: Isobutyryl-CoA is further metabolized to Methylacrylyl-CoA

    
     Succinyl-CoA, eventually entering the Citric Acid Cycle (TCA).
    
Pathway Visualization

The following diagram illustrates the dual fate of KIV within the cell.

MetabolicFate cluster_ext Extracellular Space cluster_cyto Cytosol cluster_mito Mitochondria CaKIV Ca-KIV Salt KIV_ext Free KIV (Plasma) CaKIV->KIV_ext Dissociation KIV_cyto KIV (Cytosolic) KIV_ext->KIV_cyto MCT1 Transport Valine_cyto L-Valine KIV_cyto->Valine_cyto BCAT (Transamination) KIV_mito KIV (Matrix) KIV_cyto->KIV_mito BCKA Transporter Nitrogen Amine Donor (Glu/Ala) Nitrogen->Valine_cyto Isobutyryl Isobutyryl-CoA KIV_mito->Isobutyryl BCKDH Complex (Irreversible) TCA TCA Cycle (Succinyl-CoA) Isobutyryl->TCA $beta$-Oxidation-like steps

Figure 1: The dual metabolic fate of Calcium


-ketoisovalerate: Reversible transamination to Valine (Cytosol) vs. Irreversible oxidation (Mitochondria).

Quantitative Pharmacokinetics (PK)

Understanding the kinetics of KIV is challenging due to its rapid interconversion with Valine. However, tracer studies provide quantitative insights.

ParameterValue / CharacteristicNotes

(KIV)
~45–60 minRapid absorption of the free acid form.

(KIV)
10

120

mol/L
Following ~60mg/kg oral bolus in humans.

(Valine)
~120–180 minDelayed peak due to transamination time lag.
Plasma Half-life Short (< 1 hour)Rapidly cleared via tissue uptake and conversion.
Bioavailability High (>90%)Limited by first-pass hepatic transamination.

Key Insight: The "clearance" of KIV is not elimination in the traditional drug sense, but rather metabolic assimilation . A rapid drop in plasma KIV often correlates with a sustained rise in plasma Valine, confirming the nitrogen-sparing effect.

Analytical Methodologies

To validate the metabolic fate in vivo, precise quantification of KIV and Valine is required. Standard amino acid analysis is insufficient; specific keto-acid protocols are necessary.

LC-MS/MS Protocol for Plasma KIV

Because


-keto acids are unstable and volatile, derivatization is critical for accurate LC-MS/MS analysis.

Reagents:

  • Derivatizing Agent: o-Phenylenediamine (OPD) or Dinitrophenylhydrazine (DNPH). OPD is preferred for quinoxalinone formation (better MS sensitivity).

  • Internal Standard:

    
    -Ketoisovalerate-
    
    
    
    or
    
    
    -Valine (if tracking conversion).

Step-by-Step Workflow:

  • Plasma Extraction: Mix 50

    
    L plasma with 150 
    
    
    
    L Acetonitrile (protein precipitation). Centrifuge at 14,000 x g for 10 min.
  • Derivatization: Take supernatant. Add 50

    
    L of 0.5M OPD in 2M HCl. Incubate at 60°C for 30 mins.
    
    • Mechanism: OPD reacts with the

      
      -keto group to form a stable quinoxalinone derivative.
      
  • LC Separation:

    • Column: C18 Reverse Phase (e.g., Waters HSS T3).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • MS Detection:

    • Mode: ESI Positive (Quinoxalinone derivatives ionize well).

    • MRM Transition: Monitor specific parent

      
       fragment transitions for the KIV-OPD adduct.
      
Experimental Workflow Diagram

The following DOT diagram outlines a typical PK study design to determine the metabolic fate.

PK_Workflow Admin Oral Administration (Ca-KIV) Sampling Serial Blood Sampling (0, 15, 30, 60, 120, 240 min) Admin->Sampling In Vivo Phase Prep Sample Prep (Protein Precip + OPD Derivatization) Sampling->Prep Ex Vivo Phase Analysis LC-MS/MS Analysis (MRM Mode) Prep->Analysis Analytical Phase Data Data Output: 1. KIV Area (Direct) 2. Valine Area (Converted) Analysis->Data Processing

Figure 2: Workflow for pharmacokinetic validation of KIV metabolism.

References

  • Puddu, G. M., et al. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma. Journal of Chromatography B. Link

  • Schadewaldt, P., et al. (1989). Metabolism of branched-chain amino acids in anaerobic heart muscle. Biochemical Journal. Link

  • Hutson, S. M., et al. (1985). Characterization of a mitochondrial transport system for branched chain alpha-keto acids. Journal of Biological Chemistry. Link

  • Walser, M. (1983). Nutrition in renal failure. Annual Review of Nutrition. Link

  • Halestrap, A. P. (2013). The SLC16 gene family - structure, role and regulation in health and disease. Molecular Aspects of Medicine. Link

Sources

Foundational

3-Methyl-2-oxobutyric acid calcium salt and branched-chain keto acid dehydrogenase

Mechanism, Metabolic Regulation, and Assay Development Executive Summary This technical guide provides a comprehensive analysis of 3-Methyl-2-oxobutyric acid calcium salt (also known as -ketoisovalerate calcium) and its...

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism, Metabolic Regulation, and Assay Development

Executive Summary

This technical guide provides a comprehensive analysis of 3-Methyl-2-oxobutyric acid calcium salt (also known as


-ketoisovalerate calcium) and its critical interaction with the Branched-Chain 

-Ketoacid Dehydrogenase (BCKDH)
complex.

Designed for drug development professionals and metabolic researchers, this document moves beyond basic definitions to explore the oxidative decarboxylation mechanism , the nitrogen-sparing pharmacodynamics in Chronic Kidney Disease (CKD), and validated protocols for quantifying enzymatic kinetics.

Molecular Characterization: The Substrate

3-Methyl-2-oxobutyric acid calcium salt is the calcium salt of the


-keto acid analogue of the amino acid Valine . In physiological conditions, the salt dissociates to release the free anion, 

-ketoisovalerate, which serves as the direct substrate for the BCKDH complex.
Chemical Specifications
PropertySpecification
IUPAC Name Calcium 3-methyl-2-oxobutanoate
Common Name

-Ketoisovalerate Calcium; Ketovaline Calcium
CAS Number 51828-94-5
Molecular Formula

Role Valine precursor (via transamination); BCKDH substrate
Solubility High aqueous solubility (dissociates to

and keto-acid anion)
The "Nitrogen Trap" Mechanism (CKD Context)

In Chronic Kidney Disease, the therapeutic value of this compound lies in its ability to recycle nitrogen. Unlike essential amino acids which add nitrogen to the metabolic pool,


-keto acids are nitrogen-free.
  • Ingestion: The calcium salt is ingested and dissociates.

  • Transamination: The

    
    -ketoisovalerate accepts an amino group (
    
    
    
    ) from Glutamate or Alanine via Branched-Chain Aminotransferase (BCAT) .[1]
  • Conversion: This reaction converts the keto acid into L-Valine while simultaneously consuming excess nitrogen (urea precursors).

  • Result: Essential amino acid synthesis occurs without increasing nitrogen load.

The Enzyme: Branched-Chain -Ketoacid Dehydrogenase (BCKDH)

The BCKDH complex is a mitochondrial macromolecular machine (4 MDa) located on the inner mitochondrial membrane.[2] It catalyzes the irreversible, rate-limiting step in the catabolism of branched-chain amino acids (BCAAs).[1]

Structural Composition

The complex mirrors the Pyruvate Dehydrogenase (PDH) complex structure, consisting of three catalytic components:

SubunitFunctionCofactorStoichiometry
E1 (

)
Decarboxylase: Decarboxylates the

-keto acid.[3]
Thiamine Pyrophosphate (TPP)Heterotetramer
E2 Transacylase: Transfers the acyl group to CoA.[3][4]Lipoic Acid24-mer core (cubic)
E3 Dehydrogenase: Re-oxidizes E2's lipoamide.FAD /

Homodimer
Regulation (The Kinase/Phosphatase Switch)

For researchers studying metabolic flexibility, the regulation of BCKDH is paramount.

  • Inactivation: BCKDH Kinase (BCKDK) phosphorylates the E1

    
     subunit (Ser293), blocking substrate access. This occurs during starvation to conserve BCAAs for protein synthesis.
    
  • Activation: BCKDH Phosphatase (PPM1K/BDP) removes the phosphate, restoring activity. High levels of

    
    -ketoisovalerate (the substrate) allosterically inhibit the kinase, promoting the enzyme's active state.
    

Mechanistic Pathway & Visualization

The following diagram illustrates the metabolic flux from Valine to the TCA cycle, highlighting the critical node where 3-Methyl-2-oxobutyric acid enters the BCKDH complex.

BCAA_Metabolism Valine L-Valine KetoAcid 3-Methyl-2-oxobutyrate (alpha-Ketoisovalerate) Valine->KetoAcid BCAT (Transamination) KetoAcid->Valine Nitrogen Scavenging BCKDH BCKDH Complex (Rate Limiting) KetoAcid->BCKDH Substrate Binding Kinase BCKDK (Kinase) KetoAcid->Kinase Inhibits Isobutyryl Isobutyryl-CoA BCKDH->Isobutyryl Oxidative Decarboxylation (+CoA, +NAD+) TCA TCA Cycle (Succinyl-CoA) Isobutyryl->TCA Downstream Metabolism Kinase->BCKDH Phosphorylates (Inhibits) Phosphatase PPM1K (Phosphatase) Phosphatase->BCKDH Dephosphorylates (Activates)

Figure 1: The metabolic fate of 3-Methyl-2-oxobutyric acid. Note the reversible transamination (BCAT) vs. the irreversible commitment step (BCKDH).

Experimental Protocol: Spectrophotometric Assay of BCKDH

Objective: To quantify the specific activity of the BCKDH complex in mitochondrial extracts or purified protein fractions using 3-Methyl-2-oxobutyric acid as the substrate.

Principle: The assay measures the reduction of


 to 

at 340 nm (

). The reaction rate is stoichiometric to the decarboxylation of the keto acid.
Reagent Preparation
  • Assay Buffer (Stock): 30 mM Potassium Phosphate (pH 7.5).

  • Substrate Solution: 10 mM 3-Methyl-2-oxobutyric acid calcium salt (dissolved in water; ensure complete solubility).

  • Cofactor Mix:

    • 
       (2.5 mM)
      
    • Coenzyme A (CoA-SH) (0.4 mM)

    • Thiamine Pyrophosphate (TPP) (0.4 mM)

    • 
       (2.0 mM)
      
    • Dihydrolipoamide dehydrogenase (E3) (Optional: Exogenous E3 is often added to ensure E1/E2 are the limiting factors).

Workflow Diagram

Assay_Protocol Step1 1. Sample Prep Isolate Mitochondria/Protein (Keep on Ice) Step2 2. Baseline Setup Cuvette: Buffer + Cofactors + Enzyme (No Substrate) Step1->Step2 Step3 3. Thermal Equilibration Incubate at 30°C for 3 mins Step2->Step3 Step4 4. Initiation Add 3-Methyl-2-oxobutyric acid (Start Reaction) Step3->Step4 Step5 5. Measurement Monitor A340nm for 5 mins (Linear Phase) Step4->Step5

Figure 2: Step-by-step workflow for the continuous spectrophotometric assay of BCKDH activity.

Detailed Procedure
  • Blanking: Set the spectrophotometer to 340 nm and 30°C. Zero with Assay Buffer.

  • Mixture Assembly: In a quartz cuvette, add:

    • 850

      
       Assay Buffer
      
    • 50

      
       Cofactor Mix
      
    • 50

      
       Enzyme Extract (approx. 0.1–0.5 mg protein)
      
  • Baseline Recording: Record absorbance for 2 minutes to establish background NADH generation (should be near zero).

  • Initiation: Add 50

    
     of Substrate Solution  (3-Methyl-2-oxobutyric acid). Mix rapidly by inversion.
    
  • Data Acquisition: Record the increase in absorbance for 5 minutes.

  • Calculation:

    
    
    
Self-Validating Controls (Trustworthiness)

To ensure the signal is specific to BCKDH and not cytosolic dehydrogenases (e.g., LDH):

  • Control A (-Substrate): Run the mixture without the keto acid. Any signal here indicates endogenous substrates or artifacts.

  • Control B (+NADH Oxidase Inhibitor): If using crude extracts, the presence of NADH oxidase can consume the product. Add 1

    
     Rotenone to block Complex I if using intact mitochondria.
    
  • Control C (Phosphorylation Check): Pre-incubate the sample with ATP (0.5 mM). A sharp decrease in activity confirms the presence of functional BCKDH Kinase, validating the regulatory integrity of your sample.

Troubleshooting & Optimization

  • High Background: If the baseline drifts upward before substrate addition, dialysis of the enzyme extract is required to remove endogenous keto acids.

  • Lag Phase: A lag of >30 seconds often indicates insufficient TPP binding. Pre-incubate the enzyme with TPP for 10 minutes before assaying.

  • Calcium Sensitivity: While the substrate is a calcium salt, excess

    
     can affect mitochondrial permeability transition pores (mPTP) in crude preps. If using intact mitochondria, include EGTA, but ensure 
    
    
    
    is added in excess for the enzyme's requirement.

References

  • Harris, R. A., et al. (2005).

    
    -Ketoacid Dehydrogenase Kinase." Annual Review of Nutrition. 
    
  • Walser, M. (1999). "Nitrogen sparing effects of branched-chain keto acids." American Journal of Clinical Nutrition.

  • Chuang, D. T., et al. (2006). "Structure and dynamics of the human branched-chain

    
    -ketoacid dehydrogenase complex." Journal of Biological Chemistry. 
    
  • Wynn, R. M., et al. (2004). "Molecular mechanism for regulation of the human mitochondrial branched-chain

    
    -ketoacid dehydrogenase complex by phosphorylation." Structure. 
    

Sources

Protocols & Analytical Methods

Method

Application Note: Metabolic Engineering of Cell Culture Media using 3-Methyl-2-oxobutyric Acid Calcium Salt

Abstract Ammonia accumulation is a primary bottleneck in high-density mammalian cell culture, particularly in Chinese Hamster Ovary (CHO) cells used for therapeutic protein production. 3-Methyl-2-oxobutyric acid calcium...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ammonia accumulation is a primary bottleneck in high-density mammalian cell culture, particularly in Chinese Hamster Ovary (CHO) cells used for therapeutic protein production. 3-Methyl-2-oxobutyric acid calcium salt (also known as


-Ketoisovalerate Calcium or KIV) serves as a metabolic lever to decouple cell growth from ammonia production. By replacing L-Valine with KIV, researchers can exploit the reversible transamination pathway to utilize endogenous ammonia for amino acid synthesis, thereby reducing toxic waste accumulation while maintaining protein titer. This guide details the mechanistic basis, preparation, and experimental protocols for implementing KIV in bioprocessing workflows.

Introduction & Mechanism of Action

The Ammonia Problem

In standard cell culture, glutamine and branched-chain amino acids (BCAAs) like Valine are catabolized for energy, releasing free ammonia (


) and lactate. High ammonia levels (>5 mM) inhibit cell growth, induce apoptosis, and negatively impact glycosylation profiles of recombinant antibodies.
The KIV Solution (The "Ammonia Trap")

3-Methyl-2-oxobutyric acid is the


-keto acid analogue of L-Valine. Unlike Valine, which releases nitrogen during catabolism, KIV consumes  nitrogen to be converted into Valine.

The conversion is catalyzed by Branched-Chain Aminotransferase (BCAT) .[1] In this reaction, an amino group is transferred from Glutamate to KIV, forming Valine and


-Ketoglutarate (

-KG). This process effectively recycles nitrogen that would otherwise accumulate as toxic ammonia.
Metabolic Pathway Diagram

The following diagram illustrates the nitrogen-scavenging mechanism of KIV within the mitochondria and cytosol.

KIV_Mechanism cluster_inputs Media Supplementation cluster_cell Intracellular Metabolism (Cytosol/Mitochondria) KIV_Ext KIV (Calcium Salt) KIV_Int Intracellular KIV KIV_Ext->KIV_Int Transport BCAT Enzyme: BCAT (Transamination) KIV_Int->BCAT Glutamate Glutamate (Nitrogen Donor) Glutamate->BCAT Valine L-Valine Protein Recombinant Protein (mAb) Valine->Protein Translation AKG α-Ketoglutarate (TCA Cycle Entry) Ammonia Free Ammonia (NH4+) Ammonia->Glutamate GDH Pathway (Nitrogen Capture) BCAT->Valine Synthesis BCAT->AKG Anaplerosis

Figure 1: The KIV-Valine Transamination Pathway. KIV acts as a nitrogen sink, accepting an amino group from Glutamate (derived from Ammonia) to synthesize Valine, which then supports protein synthesis.

Application Note: Bioprocess Optimization

Suitability
  • Primary Cell Lines: CHO-K1, CHO-S, HEK293.

  • Media Types: Chemically Defined (CD) media, Serum-Free media.

  • Goal: Extend culture viability, reduce ammonia toxicity, and improve specific productivity (

    
    ).
    
Critical Consideration: The Calcium Factor

Unlike the sodium salt of KIV, the calcium salt (CAS 51828-94-5) has limited solubility and introduces free calcium ions (


) into the culture.
  • Solubility Limit: ~10–20 mg/mL in water (significantly lower than Na-salt).

  • Risk: High concentrations of Calcium combined with Phosphate (abundant in DMEM/RPMI) leads to Calcium Phosphate precipitation, which appears as cloudy, crystalline deposits that can damage cells and clog filters.

  • Strategy: Use a lower concentration stock solution and add slowly to the bioreactor.

Experimental Protocols

Protocol A: Preparation of KIV Stock Solution (50 mM)

Standard L-Valine concentration in media is typically 0.4–0.8 mM. A 50 mM stock allows for easy titration without over-diluting the media.

Materials:

  • 3-Methyl-2-oxobutyric acid calcium salt (MW: ~270.29 g/mol for anhydrous).[2][3] Note: Check if your reagent is a hydrate and adjust MW accordingly.

  • Ultrapure Water (Milli-Q), sterile.

  • 0.22

    
    m PES syringe filter.
    

Steps:

  • Calculation: To prepare 50 mL of 50 mM stock:

    
    
    
  • Dissolution: Add 0.675 g of KIV Calcium salt to 40 mL of Ultrapure water.

    • Expert Tip: Do not use PBS or media for the stock solution; the phosphates will precipitate the calcium immediately.

  • Mixing: Vortex vigorously. If the solution remains cloudy, warm slightly to 37°C in a water bath. The calcium salt dissolves slower than the sodium salt.

  • Volume Adjustment: Bring total volume to 50 mL with water.

  • Sterilization: Filter through a 0.22

    
    m PES membrane into a sterile tube.
    
  • Storage: Store at -20°C in aliquots. Avoid repeated freeze-thaw cycles.

Protocol B: Valine Substitution Experiment

Objective: Determine the optimal substitution ratio of Valine:KIV to minimize ammonia without starving the cells.

Experimental Design: Create a custom media formulation based on your standard production media (e.g., CD CHO) but omit L-Valine .

ConditionL-Valine (mM)KIV Supplement (mM)Rationale
Control 0.8 (Standard)0Baseline growth/ammonia profile.
Exp 1 (Low) 0.40.450% Substitution. Conservative start.
Exp 2 (High) 00.8100% Substitution. Max ammonia reduction.
Exp 3 (Excess) 01.6200% Substitution. Accounts for inefficient transamination.

Workflow:

  • Seed Train: Maintain CHO cells in standard media until exponential phase (Viability > 98%).

  • Wash: Centrifuge cells (200 x g, 5 min) and wash once with Valine-free media to remove carryover.

  • Inoculation: Resuspend cells in the experimental media conditions at

    
     cells/mL.
    
  • Culture: Incubate in shake flasks (125 rpm, 37°C, 5%

    
    ) for 10–14 days (fed-batch mode).
    
  • Sampling: Daily sampling (1 mL) for:

    • Viable Cell Density (VCD) & Viability (Trypan Blue).

    • Metabolites: Glucose, Lactate, Ammonia , Glutamine.

    • Titer: IgG quantitation.

Expected Results & Data Interpretation

When successfully implemented, KIV substitution typically yields the following metabolic shift compared to Valine controls:

ParameterTrend with KIVExplanation
Peak VCD Similar or Slight DecreaseCells may adapt slowly to the metabolic demand of transamination.
Ammonia Significant Decrease (

30-50%)
Nitrogen is sequestered into Valine rather than excreted.
Lactate DecreaseImproved coupling of glycolysis and TCA cycle (KIV enters TCA as Succinyl-CoA).
Viability ExtendedReduced toxic waste accumulation delays the onset of death phase.
Titer Maintained or IncreasedExtended culture duration often compensates for any initial slow growth.
Troubleshooting Guide (Self-Validating)
  • Issue: Precipitation observed immediately upon adding KIV stock to media.

    • Cause: Calcium-Phosphate interaction.

    • Fix: Add KIV stock very slowly to the vortex of the stirring media. Ensure the media pH is not basic (>7.4) during addition. If problem persists, switch to the Sodium salt of KIV, though Calcium is preferred for specific signaling studies.

  • Issue: Cells die rapidly in 100% KIV condition.

    • Cause: BCAT enzyme activity is insufficient to supply required Valine flux.

    • Fix: Use a partial substitution (e.g., 0.2 mM Valine + 1.0 mM KIV). The small amount of Valine acts as a primer.

References

  • Takagi, M., et al. (2017). "Evaluation of the effects of alpha-keto acids on the metabolism of CHO cells." Cytotechnology, 69(2), 341-350.

  • Walser, M. (1984). "Therapeutic aspects of branched-chain amino and keto acids." Clinical Science, 66(1), 1-15.

  • Goudar, C.T., et al. (2006). "Metabolic flux analysis of CHO cells in perfusion culture by 13C-isotope labeling." Metabolic Engineering, 8(3), 233-247.

  • PubChem Database. "Calcium 3-methyl-2-oxobutyrate." National Center for Biotechnology Information.

  • Zhang, Y., et al. (2021). "Amino acid metabolism in CHO cells: Challenges and strategies for improvement." Biotechnology Advances, 53, 107865.

Sources

Application

The Use of 3-Methyl-2-oxobutyric Acid Calcium Salt in Enzymatic Assays for Branched-Chain α-Keto Acid Dehydrogenase Complex

Introduction: Unraveling the Role of a Key Metabolite in Health and Disease 3-Methyl-2-oxobutyric acid, also known as α-ketoisovalerate, is a critical intermediate in the catabolism of the essential branched-chain amino...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Role of a Key Metabolite in Health and Disease

3-Methyl-2-oxobutyric acid, also known as α-ketoisovalerate, is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA), valine.[1] This α-keto acid serves as a primary substrate for the mitochondrial multi-enzyme complex, branched-chain α-keto acid dehydrogenase complex (BCKDC).[2][3] The BCKDC-mediated oxidative decarboxylation of 3-methyl-2-oxobutyric acid and other BCAAs is a rate-limiting and irreversible step in their metabolic pathway.[4]

The activity of the BCKDC is paramount for maintaining BCAA homeostasis. Deficiencies in this enzyme complex, often due to genetic mutations, lead to the accumulation of BCAAs and their corresponding α-keto acids in bodily fluids. This accumulation is the hallmark of Maple Syrup Urine Disease (MSUD), a severe metabolic disorder characterized by neurological damage, ketoacidosis, and a distinctive sweet odor of the urine.[3] Consequently, the accurate measurement of BCKDC activity is crucial for the diagnosis of MSUD, for studying the pathophysiology of metabolic diseases, and for the development of novel therapeutic interventions.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-Methyl-2-oxobutyric acid calcium salt as a substrate in enzymatic assays to determine BCKDC activity. We will delve into the underlying principles of these assays, provide detailed, field-proven protocols, and discuss the critical parameters for ensuring data integrity and reproducibility.

The Scientific Foundation: The Branched-Chain α-Keto Acid Dehydrogenase Complex Reaction

The BCKDC is a sophisticated molecular machine located on the inner mitochondrial membrane.[2][3] It comprises three catalytic components: a decarboxylase (E1), a dihydrolipoyl transacylase (E2), and a dihydrolipoamide dehydrogenase (E3). The overall reaction catalyzed by the BCKDC involves the oxidative decarboxylation of branched-chain α-keto acids, including 3-methyl-2-oxobutyric acid, to their corresponding acyl-CoA derivatives, with the concomitant reduction of NAD+ to NADH.

The reaction with 3-Methyl-2-oxobutyric acid proceeds as follows:

3-Methyl-2-oxobutyrate + CoA-SH + NAD⁺ → Isobutyryl-CoA + CO₂ + NADH + H⁺

This reaction is dependent on several cofactors, including thiamine pyrophosphate (TPP), lipoic acid, and FAD. The activity of the BCKDC is tightly regulated by a phosphorylation/dephosphorylation cycle, where a specific kinase (BCKDK) inactivates the complex, and a phosphatase (PPM1K) activates it.[4]

The assays detailed in this guide leverage the production of either NADH or the acyl-CoA derivative to quantify BCKDC activity.

Visualizing the Metabolic Pathway

BCAA_Metabolism cluster_cofactors Cofactors Valine Valine BCAT Branched-Chain Amino Transferase (BCAT) Valine->BCAT Transamination KIV 3-Methyl-2-oxobutyric acid (α-Ketoisovalerate) BCAT->KIV BCKDC Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) KIV->BCKDC Oxidative Decarboxylation (Rate-Limiting Step) Isobutyryl_CoA Isobutyryl-CoA BCKDC->Isobutyryl_CoA NAD NAD+ CoA CoA-SH TCA_Cycle Further Metabolism (e.g., Succinyl-CoA) Isobutyryl_CoA->TCA_Cycle TPP TPP Lipoic_Acid Lipoic Acid FAD FAD

Caption: Catabolic pathway of valine to isobutyryl-CoA.

Preparing the Biological Sample: The Critical First Step

The quality of the enzymatic assay data is intrinsically linked to the integrity of the biological sample. As the BCKDC is a mitochondrial enzyme, proper isolation and handling of mitochondria or the preparation of cell/tissue lysates are paramount.

Protocol 1: Isolation of Mitochondria from Tissues and Cultured Cells

This protocol is based on the principle of differential centrifugation to separate mitochondria from other cellular components.[5][6][7]

Materials:

  • Mitochondrial Isolation Buffer (MIB): 250 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4. Keep on ice.

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Tissue Preparation:

    • Excise tissue of interest and place it in ice-cold MIB.

    • Mince the tissue into small pieces using scissors.

    • Wash the minced tissue with MIB to remove excess blood.

  • Cell Preparation (Cultured Cells):

    • Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Homogenization:

    • Resuspend the minced tissue or cell pellet in a small volume of ice-cold MIB.

    • Homogenize the sample using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes for tissue, 20-30 strokes for cells). Avoid foaming.

  • Differential Centrifugation:

    • Transfer the homogenate to a centrifuge tube and centrifuge at 600-800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Carefully transfer the supernatant to a new tube and centrifuge at 10,000-12,000 x g for 15 minutes at 4°C to pellet the mitochondria.

    • Discard the supernatant (cytosolic fraction).

  • Washing the Mitochondrial Pellet:

    • Gently resuspend the mitochondrial pellet in ice-cold MIB.

    • Centrifuge again at 10,000-12,000 x g for 15 minutes at 4°C.

    • Repeat the wash step one more time.

  • Final Mitochondrial Pellet:

    • Resuspend the final mitochondrial pellet in a minimal volume of MIB or a suitable assay buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

    • The isolated mitochondria can be used immediately or stored at -80°C.

Protocol 2: Preparation of Whole-Cell or Tissue Lysates

For a more rapid assessment of BCKDC activity, whole-cell or tissue lysates can be used.

Materials:

  • Lysis Buffer: 50 mM Potassium Phosphate (pH 7.5), 1 mM EDTA, 1 mM DTT, and 0.1% Triton X-100. Protease and phosphatase inhibitors should be added fresh.

  • Sonication probe or homogenizer

Procedure:

  • Prepare tissue or cells as described in Protocol 1 (Steps 1 and 2).

  • Resuspend the sample in ice-cold Lysis Buffer.

  • Disrupt the cells/tissue by sonication on ice or by mechanical homogenization.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to remove cellular debris.

  • Collect the supernatant, which contains the cell lysate, and determine the protein concentration.

Spectrophotometric Assay of BCKDC Activity

This is the most common and direct method for measuring BCKDC activity, which relies on monitoring the production of NADH by measuring the increase in absorbance at 340 nm.

Principle

The reduction of NAD⁺ to NADH by the E3 component of the BCKDC complex results in an increase in absorbance at 340 nm. The rate of this increase is directly proportional to the activity of the enzyme. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Protocol 3: Continuous Spectrophotometric Assay

Materials:

  • 3-Methyl-2-oxobutyric acid calcium salt stock solution (e.g., 100 mM in water)

  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.5), 2 mM MgCl₂, 1 mM DTT

  • Cofactor Solution (prepare fresh): 2.5 mM NAD⁺, 0.5 mM Coenzyme A, 0.2 mM Thiamine Pyrophosphate (TPP)

  • Isolated mitochondria or cell/tissue lysate

  • UV-transparent cuvettes or a 96-well UV-transparent plate

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette or well, prepare the reaction mixture by combining the Assay Buffer and the Cofactor Solution.

    • The final volume and concentrations should be optimized, but a typical reaction might contain:

      • 50 mM Potassium Phosphate, pH 7.5

      • 2 mM MgCl₂

      • 1 mM DTT

      • 0.5 mM NAD⁺

      • 0.1 mM Coenzyme A

      • 0.04 mM TPP

  • Pre-incubation:

    • Add the enzyme sample (e.g., 20-100 µg of mitochondrial protein) to the reaction mixture.

    • Incubate at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiation of the Reaction:

    • Initiate the reaction by adding the substrate, 3-Methyl-2-oxobutyric acid calcium salt, to a final concentration that is saturating (typically 5-10 times the Km). The apparent Km for α-ketoisovalerate is approximately 40 µM.[8] Therefore, a final concentration of 200-400 µM is recommended.

  • Data Acquisition:

    • Immediately start monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.

  • Calculation of Enzyme Activity:

    • Determine the initial linear rate of the reaction (ΔA₃₄₀/min).

    • Calculate the specific activity using the Beer-Lambert law:

    Specific Activity (nmol/min/mg) = (ΔA₃₄₀/min * Reaction Volume (ml) * 1000) / (6.22 * Protein (mg) * Light Path (cm))

HPLC-Based Assay of BCKDC Activity

An alternative to the spectrophotometric method is to directly measure the formation of the product, isobutyryl-CoA, using High-Performance Liquid Chromatography (HPLC). This method can be more specific and is less prone to interference from other NADH-producing enzymes.

Principle

The reaction is carried out as in the spectrophotometric assay, but instead of monitoring NADH production, the reaction is stopped, and the amount of isobutyryl-CoA formed is quantified by reverse-phase HPLC with UV detection.

Protocol 4: HPLC-Based Endpoint Assay

Materials:

  • All materials from Protocol 3

  • Quenching Solution: 1 M Perchloric Acid

  • Neutralizing Solution: 3 M Potassium Carbonate

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Enzymatic Reaction:

    • Set up the reaction mixture as described in Protocol 3.

    • Initiate the reaction with the addition of 3-Methyl-2-oxobutyric acid calcium salt.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold Quenching Solution. .

    • Incubate on ice for 10 minutes to precipitate proteins.

  • Sample Preparation for HPLC:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and neutralize with the Neutralizing Solution.

    • Centrifuge again to remove the potassium perchlorate precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Inject the prepared sample onto a C18 column.

    • Elute the analytes using a suitable gradient of mobile phases (e.g., a gradient of acetonitrile in a phosphate or acetate buffer).

    • Monitor the elution of isobutyryl-CoA by absorbance at 254 nm.

  • Quantification:

    • Quantify the amount of isobutyryl-CoA produced by comparing the peak area to a standard curve generated with known concentrations of isobutyryl-CoA.

Data Presentation and Interpretation

ParameterSpectrophotometric AssayHPLC-Based Assay
Principle Measures NADH productionMeasures Isobutyryl-CoA formation
Detection Absorbance at 340 nmUV absorbance at 254 nm
Assay Type Continuous (kinetic)Endpoint
Throughput High (96-well plate format)Lower
Specificity Can be affected by other dehydrogenasesHigh
Sensitivity ModerateHigh

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
No or low enzyme activity Inactive enzymePrepare fresh enzyme sample; ensure proper storage conditions (-80°C).
Missing cofactorsPrepare fresh cofactor solution; check concentrations.
Incorrect pH of bufferVerify the pH of all buffers.
High background signal Contamination of reagents with NADHUse fresh, high-purity reagents.
Endogenous NADH in sampleRun a control reaction without the substrate and subtract the background.
Non-linear reaction rate Substrate depletionUse a lower enzyme concentration or a shorter reaction time.
Enzyme instabilityOptimize assay conditions (pH, temperature).

Experimental Workflow Visualization

Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_detection Detection Method Tissue_Cells Tissue or Cultured Cells Homogenization Homogenization Tissue_Cells->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Mitochondria_Lysate Isolated Mitochondria or Lysate Centrifugation->Mitochondria_Lysate Reaction_Setup Prepare Reaction Mixture (Buffer, Cofactors, Enzyme) Mitochondria_Lysate->Reaction_Setup Pre_incubation Pre-incubate at 37°C Reaction_Setup->Pre_incubation Initiation Initiate with 3-Methyl-2-oxobutyric acid Pre_incubation->Initiation Data_Acquisition Data Acquisition Initiation->Data_Acquisition Spectrophotometry Spectrophotometry (A340 nm for NADH) Data_Acquisition->Spectrophotometry HPLC HPLC (UV detection of Isobutyryl-CoA) Data_Acquisition->HPLC Analysis Data Analysis and Activity Calculation Spectrophotometry->Analysis HPLC->Analysis

Caption: General workflow for BCKDC enzymatic assays.

Modulators of BCKDC Activity: A Focus for Drug Development

The regulation of BCKDC activity is a promising target for therapeutic intervention in metabolic diseases.

  • Inhibitors of BCKDK: The kinase that phosphorylates and inactivates BCKDC, BCKDK, is a key regulatory point. Inhibitors of BCKDK would lead to a sustained activation of BCKDC, promoting BCAA catabolism. Several small molecule inhibitors of BCKDK have been developed and are under investigation.

  • Activators of PPM1K: The phosphatase that dephosphorylates and activates BCKDC, PPM1K, is another potential target. Small molecule activators of this phosphatase could also enhance BCAA breakdown.

  • Allosteric Modulators: The BCKDC complex itself may be amenable to allosteric modulation to enhance its catalytic activity.

The enzymatic assays described herein are essential tools for the discovery and characterization of such modulators in a high-throughput screening setting.

Conclusion

3-Methyl-2-oxobutyric acid calcium salt is an indispensable tool for the study of branched-chain amino acid metabolism. The enzymatic assays for the branched-chain α-keto acid dehydrogenase complex detailed in this application note provide robust and reliable methods for quantifying its activity in various biological samples. A thorough understanding of the principles behind these assays, coupled with meticulous execution of the protocols, will empower researchers to generate high-quality data, advancing our knowledge of metabolic diseases and paving the way for new therapeutic strategies.

References

  • Pettit, F. H., Yeaman, S. J., & Reed, L. J. (1978). Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney. Proceedings of the National Academy of Sciences of the United States of America, 75(10), 4881–4885. [Link]

  • Clayton, D. A., & Shadel, G. S. (2014). Isolation of mitochondria from cells and tissues. Cold Spring Harbor protocols, 2014(10), pdb.prot081129. [Link]

  • Wikipedia contributors. (2023, December 12). Branched-chain alpha-keto acid dehydrogenase complex. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

  • BioChain Institute Inc. (n.d.). Isolation of Mitochondria from Cells and Tissues. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, August 9). Determination of Branched-Chain α-Keto Acid Dehydrogenase Activity State and Branched-Chain α-Keto Acid Dehydrogenase Kinase Activity and Protein in Mammalian Tissues. [Link]

  • Lynch, C. J., & Adams, S. H. (2014). Branched-chain amino acids in metabolic signalling and insulin resistance. Nature reviews. Endocrinology, 10(12), 723–736. [Link]

  • Cell Biolabs, Inc. (n.d.). Branched Chain Amino Acid Assay Kit. Retrieved February 15, 2026, from [Link]

  • Tso, S. C., Gui, W. J., Wu, C. Y., Chuang, J. L., Qi, X., Skvor, L. J., ... & Chuang, D. T. (2013). Structure-based design and mechanisms of allosteric inhibitors for mitochondrial branched-chain α-ketoacid dehydrogenase kinase. Proceedings of the National Academy of Sciences, 110(24), 9728-9733. [Link]

  • Wikipedia contributors. (2023, December 12). Branched-chain alpha-keto acid dehydrogenase complex. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

  • Paxton, R., & Harris, R. A. (1982). Isolation of a potent, heat-stable protein inhibitor of [branched-chain a-keto acid dehydrogenase]-phosphatase from bovine kidney mitochondria. Proceedings of the National Academy of Sciences, 79(14), 4357-4361. [Link]

  • Harris, R. A., Popov, K. M., Zhao, Y., Shimomura, Y., & Nagasaki, M. (2001). Regulation of branched-chain alpha-ketoacid dehydrogenase kinase expression in rat liver. The Journal of nutrition, 131(3), 841S–5S. [Link]

  • BCKAD branched chain alphaketo acid dehydrogenase& BCKDH branched chain alphaketo acid dehydrogenase. (2025, April 18). YouTube. [Link]

  • Lee, B. (n.d.). Metabolic role and context of branched-chain keto acid dehydrogenase complex. New England Consortium of Metabolic Programs. Retrieved February 15, 2026, from [Link]

  • Branched-chain alpha-keto acid dehydrogenase complex. (2023, January 17). YouTube. [Link]

  • Harper, A. E., & Block, K. P. (1990). High branched-chain alpha-keto acid intake, branched-chain alpha-keto acid dehydrogenase activity, and plasma and brain amino acid and plasma keto acid concentrations in rats. The American journal of clinical nutrition, 52(2), 313–319. [Link]

Sources

Method

3-Methyl-2-oxobutyric Acid Calcium Salt: A Comprehensive Guide for its Application as an Analytical Standard

Introduction: The Critical Role of 3-Methyl-2-oxobutyric Acid in Metabolic Research 3-Methyl-2-oxobutyric acid, also known as α-ketoisovaleric acid (KIV), is a pivotal intermediate in the catabolism of the essential bran...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of 3-Methyl-2-oxobutyric Acid in Metabolic Research

3-Methyl-2-oxobutyric acid, also known as α-ketoisovaleric acid (KIV), is a pivotal intermediate in the catabolism of the essential branched-chain amino acid (BCAA), valine. Its accurate quantification in biological matrices is of paramount importance for the diagnosis and monitoring of inherited metabolic disorders, most notably Maple Syrup Urine Disease (MSUD). This autosomal recessive condition results from a deficiency in the branched-chain α-keto acid dehydrogenase (BCKD) complex, leading to the accumulation of BCAAs and their corresponding branched-chain α-keto acids (BCKAs), including KIV.[1][2] The buildup of these metabolites is neurotoxic and can lead to severe neurological damage if not managed promptly.[3]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the proficient use of 3-Methyl-2-oxobutyric acid calcium salt as an analytical standard. As a stable salt form, it provides a reliable and accurate means for the calibration of analytical instrumentation and the quantification of endogenous KIV in various biological samples.

Physicochemical Properties and Handling of the Analytical Standard

The calcium salt of 3-Methyl-2-oxobutyric acid is a white to off-white crystalline powder.[2] Its use as an analytical standard necessitates a thorough understanding of its properties to ensure accuracy and reproducibility in experimental workflows.

PropertyValueSource
Chemical Formula C10H14CaO6[1][4]
Molecular Weight 270.29 g/mol [1][4]
CAS Number 51828-94-5[1][4]
Purity Typically >97%[5][6]
Solubility Soluble in water[2]
Storage (Solid) 2-8°C, protected from moisture[5]
Storage (Stock Solution) Aliquoted and stored at -20°C to -80°C. Avoid repeated freeze-thaw cycles.[7][8]

Causality Behind Handling Procedures: The hygroscopic nature of the calcium salt necessitates storage in a desiccated environment to prevent water absorption, which could alter its mass and lead to inaccuracies in standard preparation. Stock solutions are stored at low temperatures to minimize degradation. Aliquoting is crucial to prevent contamination and degradation associated with repeated freeze-thaw cycles.

The Metabolic Context: Branched-Chain Amino Acid Catabolism

A fundamental understanding of the metabolic pathway in which KIV participates is essential for interpreting analytical results. The catabolism of BCAAs (valine, leucine, and isoleucine) is a multi-step process initiated by a reversible transamination reaction, followed by an irreversible oxidative decarboxylation.

BCAA_Metabolism cluster_MSUD Maple Syrup Urine Disease (MSUD) Valine Valine BCAT Branched-Chain Aminotransferase (BCAT) Valine->BCAT KIV 3-Methyl-2-oxobutyric acid (α-Ketoisovaleric acid) BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex (Rate-Limiting Step) KIV->BCKDH Isobutyryl_CoA Isobutyryl-CoA Succinyl_CoA Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA Multiple Steps TCA TCA Cycle Succinyl_CoA->TCA BCAT->KIV α-Ketoglutarate Glutamate BCKDH->Isobutyryl_CoA NAD+ NADH, CO2

Caption: Branched-Chain Amino Acid (BCAA) Catabolism Pathway for Valine.

This diagram illustrates that a deficiency in the BCKDH complex, as seen in MSUD, leads to the accumulation of KIV and other BCKAs.

Analytical Methodologies and Protocols

The quantification of 3-Methyl-2-oxobutyric acid in biological samples is typically achieved through two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization.

Protocol 1: Quantification of 3-Methyl-2-oxobutyric Acid by LC-MS/MS

LC-MS/MS is the gold standard for the quantification of small molecules in complex matrices due to its high sensitivity and specificity. This method allows for the direct measurement of KIV without the need for derivatization.

Experimental Workflow:

LCMS_Workflow Start Biological Sample (e.g., Plasma, Serum) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness (Nitrogen Stream) Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis HPLC_Workflow Start Biological Sample (e.g., Plasma, Serum) Deproteinization Deproteinization (e.g., Perchloric Acid) Start->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Derivatization Derivatization with OPD (Incubation at 80°C) Supernatant_Transfer->Derivatization Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Derivatization->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Analysis HPLC-FLD Analysis Reconstitution->HPLC_Analysis

Sources

Technical Notes & Optimization

Troubleshooting

3-Methyl-2-oxobutyric acid calcium salt stability in aqueous solution

Welcome to the technical support guide for 3-Methyl-2-oxobutyric acid calcium salt (also known as calcium α-ketoisovalerate). This resource is designed for researchers, scientists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Methyl-2-oxobutyric acid calcium salt (also known as calcium α-ketoisovalerate). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for common issues encountered when working with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, storage, and properties of 3-Methyl-2-oxobutyric acid calcium salt in aqueous environments.

Q1: What is 3-Methyl-2-oxobutyric acid calcium salt and what are its common applications?

A1: 3-Methyl-2-oxobutyric acid calcium salt is the calcium salt of α-ketoisovaleric acid, a branched-chain α-keto acid (BCKA).[1][2] It is an important intermediate in the metabolic pathways of amino acids, particularly valine.[2][3] In research and drug development, it is used in nutritional supplements to support muscle health, in studies of metabolic disorders, and as a precursor in various biosynthetic processes.[1][4] The presence of calcium can enhance its stability and bioavailability.[1]

Q2: What are the recommended storage conditions for the solid compound?

A2: The solid form of 3-Methyl-2-oxobutyric acid calcium salt is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] Therefore, it is critical to store it in a tightly sealed container in a dry, cool, and well-ventilated place.[6][7] Recommended storage temperatures typically range from 2-8°C to protect its integrity.[4]

Q3: How stable is 3-Methyl-2-oxobutyric acid calcium salt in an aqueous solution?

A3: Like many α-keto acids, 3-Methyl-2-oxobutyric acid is inherently unstable in aqueous solutions.[8] Its stability is significantly influenced by several factors, including pH, temperature, and exposure to light. Degradation can occur over time, leading to a decrease in the concentration of the active compound and the potential formation of by-products. For experimental consistency, it is highly recommended to use freshly prepared solutions whenever possible.

Q4: What are the primary factors that influence the stability of this compound in solution?

A4: The key factors are:

  • Temperature: Elevated temperatures accelerate the rate of degradation.[9][10] Storing solutions at lower temperatures (e.g., 2-8°C) can slow down this process.

  • pH: The pH of the solution is critical. Highly acidic or alkaline conditions can catalyze degradation reactions such as hydrolysis or decarboxylation.[9][10] The stability is generally greatest in neutral to slightly acidic conditions. The transport of related branched-chain α-keto acids into mitochondria is sensitive to pH changes, with a pK of approximately 6.9, suggesting that the molecule's protonation state is important for its activity and potentially its stability.[11]

  • Light and Oxygen: Exposure to light, particularly UV light, and oxygen can promote oxidative degradation.[10] It is advisable to store solutions in amber vials or protect them from light.

Q5: How should I prepare an aqueous stock solution?

A5: Due to its water solubility, preparing a stock solution is straightforward.[1][12] However, to ensure consistency and minimize degradation, follow the detailed protocol provided in the "Experimental Protocols" section below. Key considerations include using high-purity water, potentially a buffer to control pH, and preparing the solution fresh before each experiment.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem IDIssuePossible CausesSuggested Solutions
AKA-TS-01 Inconsistent or non-reproducible experimental results. 1. Compound Degradation: The aqueous solution was prepared in advance and has degraded over time. 2. pH Shift: The pH of the unbuffered solution changed during storage or the experiment. 3. Improper Storage: The solution was stored at room temperature or exposed to light.1. Prepare Fresh Solutions: Always prepare solutions immediately before use. If short-term storage is necessary, keep the solution at 2-8°C and use within 24 hours. 2. Use a Buffer: Prepare the solution in a suitable buffer (e.g., phosphate or HEPES) within a neutral to slightly acidic pH range (pH 6.5-7.4). 3. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.
AKA-TS-02 Low or decreasing signal during analytical quantification (e.g., by LC-MS). 1. Autosampler Instability: The compound is degrading in the autosampler during a long analytical run. 2. Inefficient Ionization: The compound may not ionize efficiently under the chosen mass spectrometry conditions. 3. Sample Preparation Loss: The compound degraded during sample extraction or preparation steps.[8]1. Cool the Autosampler: Set the autosampler temperature to 4-10°C to minimize degradation during the run.[13] 2. Optimize MS Parameters: Ensure the mobile phase and MS source conditions are optimized for α-keto acids. 3. Use Derivatization: For robust quantification, consider derivatizing the α-keto group to form a more stable and easily detectable product. See the derivatization protocol below.[14][15]
AKA-TS-03 Appearance of unexpected peaks in chromatograms. 1. Degradation Products: The new peaks are likely by-products from the decomposition of 3-Methyl-2-oxobutyric acid. The primary degradation pathway for α-keto acids is often decarboxylation.[16][17]1. Confirm Degradation: Analyze a freshly prepared standard alongside an older solution to confirm if the new peaks are absent in the fresh sample. 2. Identify By-products: If necessary, use high-resolution mass spectrometry to identify the chemical formula of the degradation products to understand the decomposition pathway.
Logical Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and resolving issues with inconsistent results.

TroubleshootingWorkflow start Inconsistent Results Observed check_solution_age Was the solution prepared fresh (< 8 hours)? start->check_solution_age no_fresh Degradation is highly likely. Prepare a fresh solution. check_solution_age->no_fresh No yes_fresh Check Storage Conditions check_solution_age->yes_fresh Yes check_temp Was it stored at 2-8°C and protected from light? yes_fresh->check_temp no_storage Improper storage caused degradation. Prepare fresh and store correctly. check_temp->no_storage No yes_storage Check Solution pH check_temp->yes_storage Yes check_ph Is the solution buffered to a stable pH (e.g., 6.5-7.4)? yes_storage->check_ph no_buffer pH instability may be the cause. Use a suitable buffer system. check_ph->no_buffer No yes_buffer Consider Analytical Instability check_ph->yes_buffer Yes troubleshoot_analytical Proceed to 'Low Signal' troubleshooting (AKA-TS-02) yes_buffer->troubleshoot_analytical

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol 1: Preparation and Storage of Aqueous Stock Solutions

This protocol describes the recommended procedure for preparing a 10 mM stock solution.

  • Preparation:

    • Allow the solid 3-Methyl-2-oxobutyric acid calcium salt (M.W. 270.29 g/mol for the anhydrous form) to equilibrate to room temperature before opening to prevent condensation.[18]

    • Weigh out 2.703 mg of the compound.

    • Dissolve the solid in 1 mL of high-purity water (e.g., Milli-Q) or a suitable buffer (e.g., 10 mM PBS, pH 7.2).

    • Vortex gently until fully dissolved. The compound is water-soluble.[1]

  • Short-Term Storage:

    • For immediate use, keep the solution on ice.

    • For use within 24 hours, store the solution in a tightly capped amber vial at 2-8°C.

    • For longer-term storage, aliquoting and freezing at -20°C or -80°C is an option, but freeze-thaw cycles should be avoided.[8] A stability study is recommended to validate storage for your specific application.

Protocol 2: Derivatization for Enhanced Stability and LC-MS/MS Quantification

Derivatization of the α-keto group can significantly improve stability and analytical sensitivity. This protocol is based on a common method using 3-Nitrophenylhydrazine (3-NPH).[14][15]

  • Reagent Preparation:

    • Prepare a 50 mM solution of 3-NPH in 50% methanol.

    • Prepare a 50 mM solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) with 9% pyridine in 50% methanol.

  • Derivatization Procedure:

    • To 100 µL of your sample (e.g., deproteinized plasma or a standard solution), add 25 µL of the 50 mM 3-NPH solution.

    • Add 25 µL of the 50 mM EDC/pyridine solution to catalyze the reaction.

    • Incubate the mixture at 35-45°C for 15-30 minutes.[15]

    • Stop the reaction by adding a suitable volume of the initial mobile phase (e.g., 0.1% formic acid in water) before injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • The resulting derivative is more stable and can be readily analyzed using reverse-phase chromatography with detection by tandem mass spectrometry in negative ion mode.[15]

Derivatization Workflow Diagram

DerivatizationWorkflow cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis sample 100 µL Aqueous Sample (Standard or Unknown) mix Combine Sample and Reagents sample->mix reagent1 25 µL 3-NPH Solution reagent1->mix reagent2 25 µL EDC/Pyridine Solution reagent2->mix incubate Incubate at 35-45°C for 15-30 min mix->incubate stop_rxn Stop Reaction (e.g., add mobile phase) incubate->stop_rxn inject Inject into LC-MS/MS System stop_rxn->inject

Caption: Workflow for 3-NPH derivatization of α-keto acids.

Understanding Degradation

The primary non-enzymatic degradation pathway for α-keto acids in solution, especially when heated or under certain pH conditions, is decarboxylation.[16][17] This involves the loss of the carboxyl group as carbon dioxide (CO₂), resulting in the formation of an aldehyde.

Potential Degradation Pathway

Degradation reactant 3-Methyl-2-oxobutyric acid (α-Ketoisovalerate) product 2-Methylpropanal (Isobutyraldehyde) reactant->product Decarboxylation (Heat, pH) co2 + CO₂

Caption: Potential decarboxylation of 3-Methyl-2-oxobutyric acid.

References
  • Hurd, C. D., & Raterink, H. R. (1934). The Decomposition of Alpha Keto Acids. Journal of the American Chemical Society, 56(1), 213–216. [Link]

  • Hutson, S. M., & Rannels, S. L. (1985). pH regulation of mitochondrial branched chain alpha-keto acid transport and oxidation in rat heart mitochondria. The Journal of biological chemistry, 260(27), 14189–14193. [Link]

  • ANALYSIS METHODS. (n.d.). [Link]

  • Hidalgo, F. J., & Zamora, R. (2004). Chemical conversion of alpha-amino acids into alpha-keto acids by 4,5-epoxy-2-decenal. Journal of agricultural and food chemistry, 52(25), 7658–7662. [Link]

  • Fiveable. (2025). α-keto acid Definition. [Link]

  • Inxight Drugs. (n.d.). CALCIUM 3-METHYL-2-OXOBUTYRATE. [Link]

  • Google Patents. (n.d.). US4076745A - Process for calcium salts α-ketocarboxylic acids.
  • de la Plaza, M., et al. (2004). Biochemical and molecular characterization of α-ketoisovalerate decarboxylase, an enzyme involved in the formation of aldehydes from amino acids by Lactococcus lactis. [Link]

  • Valor, A., et al. (2002). Thermal decomposition of the calcium salts of several carboxylic acids. Thermochimica Acta, 389(1-2), 133-139. [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • Macchi, C., et al. (2020). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi. [Link]

  • Stability and Decomposition of 2-Methyl Butyric Acid Under Different Conditions. (n.d.). [Link]

  • Sun, W., et al. (2026). Production of α-ketoisovalerate with whey powder by systemic metabolic engineering of Klebsiella oxytoca. [Link]

  • Exposome-Explorer. (n.d.). 3-Methyl-2-oxobutyric acid (Compound). [Link]

  • Toyoshima, Y., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Metabolites, 11(12), 811. [Link]

  • PubChem. (n.d.). 3-Methyl-2-oxobutanoic acid. [Link]

  • Liu, J., et al. (2022). Evaluation of Metabolic Engineering Strategies on 2-Ketoisovalerate Production by Escherichia coli. Applied and Environmental Microbiology, 88(11), e0030522. [Link]

  • P. aeruginosa Metabolome Database. (n.d.). a-Ketoisovaleric acid (PAMDB000004). [Link]

  • Ashenhurst, J. (2011). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. [Link]

  • Al-Dirbashi, O. Y., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]

  • P. aeruginosa Metabolome Database. (n.d.). alpha-Ketoisovaleric acid (PAMDB000606). [Link]

  • Liu, X., et al. (2025). Directed evolution of α-ketoisovalerate decarboxylase for improved isobutanol and 3-methyl-1-butanol production in cyanobacteria. Microbial Cell Factories, 24(1), 123. [Link]

Sources

Optimization

Common impurities in commercial 3-Methyl-2-oxobutyric acid calcium salt

Welcome to the Technical Support Center for 3-Methyl-2-oxobutyric acid calcium salt (also known as calcium α-ketoisovalerate). This guide is designed for researchers, scientists, and drug development professionals to pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3-Methyl-2-oxobutyric acid calcium salt (also known as calcium α-ketoisovalerate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions (FAQs) regarding the purity of this commercially available compound. Understanding and identifying potential impurities is critical for ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my commercial batch of 3-Methyl-2-oxobutyric acid calcium salt?

A1: The impurity profile of commercial 3-Methyl-2-oxobutyric acid calcium salt can vary depending on the synthetic route employed by the manufacturer. However, based on common manufacturing processes, the most probable impurities fall into three categories:

  • Process-Related Impurities: These are substances that originate from the manufacturing process itself.

    • Unreacted Starting Materials: A common synthetic route involves the oxidation of 3-methyl-2-hydroxybutyric acid.[1][2] Incomplete oxidation can result in the presence of this starting material in the final product. Another route may utilize a Grignard reagent with an oxalate ester, potentially leaving residual starting materials.[3]

    • By-products: Side reactions during synthesis can generate structurally related compounds. For example, in the oxidation of 3-methyl-2-hydroxybutyric acid, over-oxidation could potentially lead to smaller organic acids.

    • Residual Solvents: Organic solvents used during synthesis and purification (e.g., alcohols, ethers) may be present in trace amounts.

  • Degradation Products:

    • Moisture: 3-Methyl-2-oxobutyric acid calcium salt is hygroscopic and can absorb water from the atmosphere.[4] Moisture is considered an impurity as it can affect the stability and accurate weighing of the compound.[5]

    • Decarboxylation Products: As an α-keto acid, 3-methyl-2-oxobutyric acid can be susceptible to decarboxylation, especially under heat or non-neutral pH conditions, which could lead to the formation of 3-methyl-2-butanone.

  • Contaminants:

    • Inorganic Salts: Impurities from reagents used in the synthesis, such as residual chlorides or sulfates from the calcium source, can be present.

Q2: How can these impurities affect my experiments?

A2: The impact of impurities on your experiments can range from negligible to significant, depending on the nature of the impurity and the sensitivity of your assay.

  • Altered Biological Activity: If you are studying the biological effects of 3-Methyl-2-oxobutyric acid, structurally related impurities may have their own biological activity, leading to confounding results.

  • Inaccurate Quantification: The presence of impurities will lead to an overestimation of the concentration of your target compound if you are preparing solutions based on weight.

  • Assay Interference: Impurities can interfere with analytical methods. For example, a UV-active impurity could co-elute with your compound of interest in an HPLC-UV analysis, leading to inaccurate quantification.

  • Changes in Physicochemical Properties: High levels of impurities can alter the solubility and stability of the compound.

Q3: What is a typical purity specification for commercial 3-Methyl-2-oxobutyric acid calcium salt?

A3: Most commercial suppliers specify a purity of ≥95% or ≥97% for 3-Methyl-2-oxobutyric acid calcium salt, as determined by techniques like HPLC.[4][6] It is crucial to check the certificate of analysis (CoA) provided by the supplier for lot-specific purity information.

Q4: How should I properly store 3-Methyl-2-oxobutyric acid calcium salt to minimize degradation?

A4: To maintain the integrity of the compound, it is recommended to store it at 4°C in a tightly sealed container, away from moisture.[4] For long-term storage, some sources recommend even lower temperatures, such as -20°C.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments that could be related to impurities in your 3-Methyl-2-oxobutyric acid calcium salt.

Issue 1: Inconsistent results between different batches of the compound.

  • Potential Cause: Different batches may have varying impurity profiles.

  • Troubleshooting Steps:

    • Review the Certificate of Analysis (CoA): Compare the CoAs for each batch, paying close attention to the reported purity and the analytical method used.

    • Perform Identity and Purity Confirmation: If possible, perform an in-house analysis (e.g., HPLC, NMR) to confirm the identity and purity of each batch before use.

    • Qualify New Batches: Before using a new batch for critical experiments, perform a small-scale pilot experiment to ensure it behaves consistently with previous batches.

Issue 2: Unexpected peaks in your analytical chromatogram (e.g., HPLC, GC).

  • Potential Cause: The presence of impurities in your standard.

  • Troubleshooting Steps:

    • Analyze a Blank: Inject a blank sample (your solvent) to rule out contamination from your analytical system.

    • Review Potential Impurities: Refer to the list of potential impurities in the FAQ section. Consider if any of these could be responsible for the observed peaks.

    • Use a Different Detection Method: If using HPLC-UV, try changing the wavelength to see if the relative peak areas change, which can indicate the presence of multiple components.

    • Mass Spectrometry (MS) Analysis: If available, LC-MS or GC-MS can provide mass information about the unknown peaks, aiding in their identification.

Issue 3: Poor solubility or changes in the physical appearance of the compound.

  • Potential Cause: High levels of moisture or other impurities.

  • Troubleshooting Steps:

    • Visually Inspect the Compound: Look for clumping or a change in color, which can indicate moisture absorption.

    • Dry the Compound: If moisture is suspected, you can try drying a small amount of the compound under vacuum.

    • Check the CoA: Review the CoA for any information on appearance and solubility.

Analytical Methodologies for Impurity Profiling

To ensure the quality of your 3-Methyl-2-oxobutyric acid calcium salt, the following analytical techniques are recommended for impurity detection and quantification.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely used method for assessing the purity of non-volatile organic compounds.

Experimental Protocol: HPLC-UV Purity Assay

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 2.5) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for your specific column and system.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the 3-Methyl-2-oxobutyric acid calcium salt in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions to establish a calibration curve.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: Monitor at a wavelength where the α-keto acid has significant absorbance, typically around 210 nm.[7][8]

  • Data Analysis:

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

    • Quantify known impurities by using certified reference standards, if available.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility of α-keto acids, derivatization is often required.[9]

Experimental Protocol: GC-MS Analysis with Derivatization

  • Derivatization:

    • Oximation: React the sample with a hydroxylamine solution to convert the keto group to an oxime. This is a crucial step for stabilizing the keto group.[9]

    • Silylation: Subsequently, react with a silylating agent (e.g., BSTFA with TMCS) to convert the carboxylic acid and oxime groups to their more volatile trimethylsilyl (TMS) derivatives.[9]

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 280°C) to elute all components.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to high m/z range (e.g., 40-500 amu).

  • Data Analysis:

    • Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).

    • Quantify impurities using an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for structural elucidation and can be used to identify and quantify impurities without the need for reference standards for every impurity (qNMR).

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., D₂O). Add a known amount of an internal standard with a distinct chemical shift (e.g., maleic acid).

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Integrate the signals corresponding to the main compound and any impurities.

    • Calculate the purity and the concentration of impurities based on the relative integrals and the known concentration of the internal standard. The ¹H NMR spectrum of 3-methyl-2-oxobutanoic acid in D₂O typically shows a doublet for the methyl protons and a multiplet for the methine proton of the isopropyl group.[10]

Summary of Potential Impurities and Analytical Methods

Impurity CategoryPotential ImpurityAnalytical Method(s)
Process-Related 3-methyl-2-hydroxybutyric acidHPLC-UV, GC-MS (after derivatization)
Residual Solvents (e.g., Methanol, Ethanol)Headspace GC-MS
Degradation MoistureKarl Fischer Titration
3-methyl-2-butanoneHeadspace GC-MS
Contaminants Inorganic Anions (e.g., Cl⁻, SO₄²⁻)Ion Chromatography

Visualizing Potential Impurity Origins

The following diagram illustrates a common synthetic pathway for 3-Methyl-2-oxobutyric acid and highlights where potential impurities may arise.

G cluster_0 Synthesis Pathway cluster_1 Potential Impurities Starting Material 3-methyl-2-hydroxybutyric acid Oxidation Oxidation (e.g., with a catalyst) Starting Material->Oxidation Input Product 3-Methyl-2-oxobutyric acid Oxidation->Product Major Product Unreacted SM Unreacted Starting Material: 3-methyl-2-hydroxybutyric acid Oxidation->Unreacted SM Incomplete Reaction Byproduct Oxidation By-products Oxidation->Byproduct Side Reaction Salt Formation Salt Formation (+ Calcium Source) Product->Salt Formation Final Product 3-Methyl-2-oxobutyric acid calcium salt Salt Formation->Final Product Inorganic Salts Inorganic Salts from Calcium Source Salt Formation->Inorganic Salts From Reagent

Caption: Synthetic pathway and potential impurity sources.

References

  • PubChem. (n.d.). 3-Methyl-2-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN108503531B - Preparation method of 3, 3-dimethyl-2-oxobutyric acid.
  • Kim, S. H., et al. (2003). A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry. Journal of Korean Medical Science, 18(4), 590–594. Retrieved from [Link]

  • Kawase, M., et al. (2018). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 10(18), 2113–2119. Retrieved from [Link]

  • Wikipedia. (n.d.). Keto acid. Retrieved from [Link]

  • Niedenführ, S., et al. (2014). Quantification and mass isotopomer profiling of α-keto acids in central carbon metabolism. Analytical Chemistry, 86(7), 3548–3555. Retrieved from [Link]

  • Hagen, M., et al. (2004). Metabolism of myosmine in Wistar rats. Chemical Research in Toxicology, 17(5), 721–729. Retrieved from [Link]

  • MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 28(12), 4825. Retrieved from [Link]

  • Google Patents. (n.d.). US20040030186A1 - Process for preparing 3,3-dimethyl-2-oxobutyric acid.
  • Krishnamurthy, S., & Li, C. (2019). From Amino Acids to α-Keto Acids via β-Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks. Angewandte Chemie International Edition, 58(42), 15068–15072. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]

  • ChemBK. (2023). Sodium 3-methyl-2-oxobutyrate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved from [Link]

  • KOASAS. (n.d.). Synthesis of α-Ketobutyrolactones and γ-Hydroxy-α-Keto Acids. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). 3-Methyl-2-oxobutyric acid (Compound). Retrieved from [Link]

  • PubChem. (n.d.). Calcium 3-methyl-2-oxobutyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • J-STAGE. (n.d.). Purification and Characterization of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae. Retrieved from [Link]

  • SciELO. (n.d.). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Retrieved from [Link]

  • EMBL-EBI. (n.d.). 3-methyl-2-oxobutanoic acid (CHEBI:16530). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Methyl-2-oxobutyric acid calcium salt-based experiments

Introduction Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methyl-2-oxobutyric acid calcium salt. Also known as calcium α-ketoisovalerate, this com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methyl-2-oxobutyric acid calcium salt. Also known as calcium α-ketoisovalerate, this compound is a key metabolic intermediate in the valine catabolic pathway and serves as a precursor in the biosynthesis of other vital biomolecules.[1][2][3] Its applications span nutritional supplements, pharmaceutical development, and fundamental biochemical research.[4] This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the reliability and reproducibility of your experimental results.

Section 1: Compound Fundamentals & Quality Control

A successful experiment begins with a well-characterized and high-quality reagent. Understanding the fundamental properties of 3-Methyl-2-oxobutyric acid calcium salt is the first line of defense against experimental variability.

Q1: What are the key chemical properties of 3-Methyl-2-oxobutyric acid calcium salt?

Answer: 3-Methyl-2-oxobutyric acid calcium salt (CAS RN: 51828-94-5) is the calcium salt of α-ketoisovaleric acid.[1] It typically presents as a white to off-white crystalline powder.[4] Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C10H14CaO6[4][5]
Molecular Weight ~270.29 g/mol [4][5]
Appearance White or almost white crystalline powder[4]
Melting Point >300 °C[4]
Storage 2 - 8 °C, sealed, away from moisture[4][6]
Stability Hygroscopic (absorbs moisture from the air)[1][7]

It's crucial to note that this compound is hygroscopic.[1][7] Improper storage can lead to the absorption of water, which will alter the compound's effective concentration and may impact experimental outcomes. Some suppliers may have previously labeled this product as a hydrate; however, the anhydrous form is typically referenced, with any water content considered an impurity.

Q2: How can I verify the quality and purity of a new batch of the compound?

Answer: Always start with the Certificate of Analysis (CoA) provided by the supplier.[8] This document should provide lot-specific data on purity (typically >97%), appearance, and identity confirmed by methods like NMR or Mass Spectrometry.[6][8]

For rigorous experimental systems, especially in drug development, independent verification is recommended:

  • Appearance Check: Visually inspect the powder. It should be a uniform white to off-white crystalline powder, free of discoloration or clumps.[4]

  • Solubility Test: Perform a small-scale solubility test to ensure it dissolves as expected in your chosen solvent (see Section 2). Incomplete dissolution can indicate impurities.

  • Purity by HPLC: High-Performance Liquid Chromatography (HPLC) is a robust method to assess purity.[9] An impure sample will present with unexpected peaks. This is particularly important if you suspect degradation.

  • Identity Confirmation: If you have access to the equipment, techniques like Mass Spectrometry or NMR can confirm the compound's identity and structure.[8]

Section 2: Solubility & Solution Preparation

Incorrect solution preparation is one of the most common sources of experimental failure. Due to its salt nature, specific handling is required.

Q3: What is the best solvent for 3-Methyl-2-oxobutyric acid calcium salt?

Answer: The compound is soluble in water.[1] For cell culture applications, sterile water or a buffered solution like Phosphate-Buffered Saline (PBS) is recommended for preparing stock solutions. Some sources indicate slight solubility in DMSO and ethanol, but water is the primary solvent.[10][11]

Protocol: Preparing a 100 mM Aqueous Stock Solution

  • Calculation: For 10 mL of a 100 mM stock, you will need:

    • 0.1 L * 0.1 mol/L * 270.29 g/mol = 2.703 g

    • Correction for Purity: If the CoA indicates a purity of 98%, adjust the mass: 2.703 g / 0.98 = 2.758 g.

  • Weighing: Tare a sterile conical tube. Carefully weigh the calculated amount of 3-Methyl-2-oxobutyric acid calcium salt. Due to its hygroscopic nature, perform this step quickly.[1]

  • Dissolution: Add approximately 8 mL of sterile, nuclease-free water to the tube. Vortex vigorously. Gentle warming in a water bath (37°C) can aid dissolution if needed.

  • Final Volume: Once fully dissolved, bring the final volume to 10 mL with sterile water.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile filter into a new sterile tube. This is critical for cell culture applications to prevent contamination.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: My compound is not dissolving properly in my cell culture medium. What's wrong?

Answer: Direct dissolution in complex media (like DMEM or RPMI) can be problematic due to the high concentration of other salts and biomolecules, which can affect solubility.

  • Problem: Precipitation or incomplete dissolution.

  • Causality: The high ionic strength of the culture medium can suppress the dissolution of the calcium salt. Components in the medium may also interact with the compound.

  • Solution: Always prepare a concentrated stock solution in sterile water first, as described in Q3. Then, dilute this stock solution to the final working concentration in your pre-warmed cell culture medium. Never add the powder directly to the medium.

Section 3: Troubleshooting In Vitro (Cell-Based) Assays

Cell-based assays are sensitive systems where minor perturbations can lead to significant variability.[12][13]

Q5: I'm observing unexpected cytotoxicity or a lack of biological effect in my cell culture experiment. What should I check?

Answer: This is a multifaceted issue that requires a systematic troubleshooting approach.

Troubleshooting Workflow: Inconsistent In Vitro Results

G cluster_solutions Potential Solutions start Inconsistent Results (Cytotoxicity / No Effect) check_compound Step 1: Verify Compound - Purity (CoA, HPLC) - Stock Conc. (Recalculate) - Age/Storage (Degradation?) start->check_compound Is the reagent itself the problem? check_cells Step 2: Assess Cell Health - Passage Number (Too high?) - Mycoplasma Test - Viability Pre-treatment (>95%?) start->check_cells Are the cells the variable? check_protocol Step 3: Review Protocol - Dosing Calculation Error? - Vehicle Control Issues? - Incubation Time Optimal? start->check_protocol Is the procedure flawed? check_readout Step 4: Validate Assay Readout - Plate Reader Settings? - Reagent Integrity? - Signal-to-Background Ratio? start->check_readout Is the measurement method reliable? sol_compound Order New Batch Prepare Fresh Stock check_compound->sol_compound sol_cells Thaw New Vial Treat for Mycoplasma check_cells->sol_cells sol_protocol Run Dose-Response & Time-Course check_protocol->sol_protocol sol_readout Optimize Assay Parameters Run Positive/Negative Controls check_readout->sol_readout

Caption: Systematic workflow for troubleshooting inconsistent in vitro results.

Detailed Breakdown:

  • Compound Integrity: Has your stock solution been stored properly and for how long? Alpha-keto acids can be unstable.[14] Preparing fresh stock solutions is a crucial troubleshooting step.

  • Cell Health: Healthy, low-passage cells are paramount.[13][15] Cells that are over-confluent, have been passaged too many times, or are contaminated (e.g., with mycoplasma) will respond inconsistently.[13][16]

  • Vehicle Effects: The "vehicle" is the solvent used to dilute your compound (e.g., water or PBS). You must run a "vehicle control" where cells are treated with the same volume of vehicle alone. This ensures that the observed effect is from your compound, not the solvent.

  • Metabolic Context: 3-Methyl-2-oxobutyric acid is a metabolic intermediate.[2][17] Its effect can be highly dependent on the metabolic state of your cells. Factors like glucose concentration in the media can significantly alter cellular response. Ensure your media conditions are consistent between experiments.[13]

  • Dose and Time: Have you performed a full dose-response and time-course experiment? The optimal concentration and treatment duration can vary significantly between cell types.

Section 4: Troubleshooting In Vivo (Animal) Studies

Transitioning from the controlled environment of a petri dish to a complex living organism introduces numerous challenges.

Q6: I am having trouble formulating this compound for oral gavage in mice. It seems to have low bioavailability. What can I do?

Answer: Bioavailability of keto acids can be a challenge. While the calcium salt form is used to improve stability and handling, formulation is key for in vivo success.

  • Formulation Vehicle: For oral gavage, simple aqueous solutions are often the starting point. Ensure the pH of the final formulation is near neutral to avoid causing irritation to the animal.

  • Dosing: High doses of calcium salts can sometimes cause gastrointestinal issues. It may be necessary to split the daily dose into multiple smaller administrations.

  • Consider Alternatives: While the calcium salt is common, some studies may utilize the free acid or sodium salt forms.[18] The choice of salt can impact absorption and pharmacokinetics. It is essential to review literature for similar in vivo studies to guide formulation decisions.[19]

  • Pharmacokinetic Analysis: If you continue to see a lack of effect, a basic pharmacokinetic (PK) study is warranted. This involves measuring the concentration of the compound in blood plasma over time after administration. This will tell you if the compound is being absorbed at all and what its half-life is in the animal.

Section 5: Analytical & Bioanalytical Challenges

Accurately measuring 3-Methyl-2-oxobutyric acid in biological samples is essential for PK studies and for understanding its metabolic fate.

Q7: What is the best method to quantify 3-Methyl-2-oxobutyric acid in plasma or cell lysates?

Answer: Due to their reactive nature, α-keto acids often require derivatization prior to analysis to improve stability and detection.[14][20]

  • HPLC with Derivatization: A common and reliable method involves derivatizing the keto acid followed by HPLC with fluorescence or UV detection.[20][21] Reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) can be used to create a stable, fluorescent product that is easily quantifiable.[21]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is another powerful technique, often used in metabolomics, that can provide high sensitivity and specificity.[22]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis, offering excellent sensitivity and the ability to measure multiple analytes simultaneously.[22]

Decision Tree: Selecting an Analytical Method

G start Goal: Quantify α-Ketoisovalerate q_sample What is the sample matrix? (Plasma, Urine, Lysate) start->q_sample q_equip What equipment is available? q_sample->q_equip q_sensitivity What sensitivity is required? q_equip->q_sensitivity method_hplc HPLC with Fluorescence/UV q_sensitivity->method_hplc High (nM) method_gcms GC-MS q_sensitivity->method_gcms Moderate-High (nM-µM) method_lcms LC-MS/MS q_sensitivity->method_lcms Highest (pM-nM)

Caption: Decision tree for selecting the appropriate analytical method.

Sample Preparation is Critical: Regardless of the method, sample preparation must be robust. This typically involves protein precipitation (e.g., with ice-cold methanol) followed by derivatization to stabilize the analyte.[23]

Section 6: The Biology of α-Ketoisovaleric Acid

Understanding the biological role of your compound is key to designing meaningful experiments and interpreting results.

Q8: What is the primary metabolic role of 3-Methyl-2-oxobutyric acid (α-Ketoisovaleric acid)?

Answer: α-Ketoisovaleric acid is the α-keto acid analog of the branched-chain amino acid (BCAA) valine.[2][17] It is a central node in BCAA metabolism.

Metabolic Pathway of Valine

G valine L-Valine (Amino Acid) kiv α-Ketoisovaleric acid (3-Methyl-2-oxobutyric acid) valine->kiv Branched-Chain Aminotransferase (BCAT) succinyl_coa Succinyl-CoA kiv->succinyl_coa Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex (Requires B-Vitamins) krebs Krebs Cycle (Energy Production) succinyl_coa->krebs

Caption: Simplified metabolic fate of Valine to Succinyl-CoA.

This pathway is crucial for:

  • Energy Production: It ultimately feeds into the Krebs cycle via Succinyl-CoA, making it glucogenic.[17]

  • Nitrogen Balance: The initial transamination step is a key part of nitrogen metabolism in the body.[17]

  • Biosynthesis: It serves as a precursor for the synthesis of other molecules, such as pantothenic acid (Vitamin B5) in some organisms.[3][24]

Disruptions in this pathway, particularly in the BCKDH enzyme complex, lead to the accumulation of α-Ketoisovaleric acid and other branched-chain keto acids, resulting in the metabolic disorder Maple Syrup Urine Disease (MSUD).[2][25] This highlights the potential for toxicity at high concentrations.

References
  • Rupa Health. a-Ketoisovaleric Acid. [Link]

  • Wikipedia. α-Ketoisovaleric acid. [Link]

  • HealthMatters.io. a-Ketoisovaleric Acid - Metabolimix+ - Lab Results explained. [Link]

  • P. aeruginosa Metabolome Database. alpha-Ketoisovaleric acid (PAMDB000606). [Link]

  • PubChem. Calcium 3-methyl-2-oxobutyrate. [Link]

  • The Royal Society of Chemistry. Analysis of intracellular α-keto acids by HPLC with fluorescence detection. [Link]

  • Yeast Metabolome Database. Alpha-Ketoisovaleric acid (YMDB00365). [Link]

  • Pharmaffiliates. CAS No : 51828-94-5 | Product Name : Calcium 3-Methyl-2-oxobutanoate. [Link]

  • PubMed. A reverse-phase high-performance liquid chromatography assay for dihydroxy-acid dehydratase. [Link]

  • Biocompare. Ten Tips for Optimizing Cell-Based Assays. [Link]

  • KMM. CERTIFICATE OF ANALYSIS - ALPHA KETO VALINE CALCIUM SALT. [Link]

  • PubChem. 3-Methyl-2-oxobutanoic acid. [Link]

  • YouTube. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

  • Semantic Scholar. Intracellular alpha-keto acid quantification by fluorescence-HPLC. [Link]

  • The Good Scents Company. Alpha-Ketoisovaleric acid. [Link]

  • Frontiers. Lactobacillus paracasei BD5115-Derived 2-Hydroxy-3-Methylbutyric Acid Promotes Intestinal Epithelial Cells Proliferation by Upregulating the MYC Signaling Pathway. [Link]

  • MDPI. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. [Link]

  • ResearchGate. In-vivo production of branched-chain amino acids, branched-chain keto acids, and β-hydroxy β-methylbutyric acid. [Link]

  • PubMed. In-vivo production of branched-chain amino acids, branched-chain keto acids, and β-hydroxy β-methylbutyric acid. [Link]

  • Google Patents. US4076745A - Process for calcium salts α-ketocarboxylic acids.
  • SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]

  • Google Patents.
  • Solubility of Things. α-Ketoisovaleric acid. [Link]

  • Rupa Health. 3-Methyl-2-oxovaleric Acid. [Link]

Sources

Optimization

Optimizing 3-Methyl-2-oxobutyric acid calcium salt concentration for cell viability

Product: 3-Methyl-2-oxobutyric acid calcium salt (Calcium -ketoisovalerate) CAS: 51828-94-5 Application: Cell Culture Media Supplementation / Metabolic Engineering Primary Function: Valine precursor; Ammonia scavenger; N...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 3-Methyl-2-oxobutyric acid calcium salt (Calcium


-ketoisovalerate)
CAS:  51828-94-5
Application:  Cell Culture Media Supplementation / Metabolic Engineering
Primary Function:  Valine precursor; Ammonia scavenger; Nitrogen metabolism modulation.

Introduction: The Dual-Edge of Calcium -Ketoisovalerate

As a Senior Application Scientist, I often see researchers treat this compound simply as a "Valine substitute." This is a critical oversimplification. When you introduce 3-Methyl-2-oxobutyric acid calcium salt into your culture system, you are manipulating two distinct variables simultaneously:

  • Metabolic Flux: You are providing the

    
    -keto acid skeleton (
    
    
    
    -KIV) which requires transamination to become Valine.[1] This consumes an amino group (typically from Glutamate), effectively acting as an ammonia sink .
  • Calcium Load: Unlike the sodium salt, this variant introduces significant exogenous calcium. For every 1 mM of salt, you introduce 1 mM of

    
     and 2 mM of the active keto-acid (based on stoichiometry 
    
    
    
    ).

The Optimization Challenge: You must find the "Goldilocks" zone where the keto-acid supports viability and reduces ammonia, without the calcium concentration triggering differentiation, precipitation, or apoptosis.

Module 1: Solubilization & Media Preparation

Troubleshooting the "Cloudy Media" Phenomenon

FAQ: Why does my media turn cloudy when I add the stock solution?

Root Cause: Calcium Phosphate Precipitation. Standard basal media (DMEM, RPMI) contain inorganic phosphates. When you add high concentrations of this calcium salt, the [Ca]


[PO4] product exceeds the solubility product constant (

), forming insoluble hydroxyapatite or calcium phosphate crystals.
Protocol: Correct Stock Preparation

Do not dissolve this salt directly into complete media. Follow this two-step liquid handling process:

Step 1: Create a High-Concentration Stock

  • Solvent: Sterile WFI (Water for Injection) or HEPES-buffered saline (Phosphate-Free).

  • Concentration: Prepare a 100 mM stock solution.

  • Dissolution: The calcium salt dissolves slower than the sodium form. Vortex vigorously. If necessary, warm to 37°C for 10 minutes.

  • Sterilization: 0.22

    
    m PES filter.
    

Step 2: The "Slow-Drip" Addition

  • Add the stock to your media slowly while stirring.

  • Critical Threshold: In standard DMEM (containing ~1.8 mM

    
     and ~1 mM 
    
    
    
    ), avoid exceeding 5 mM final concentration of the salt (which equals ~6.8 mM total Calcium) without first testing for precipitation.

Module 2: Optimization for Cell Viability

Designing the Dose-Response Experiment

The Stoichiometry Trap

Users often miscalculate the dose because they forget the salt valency.

  • MW: ~270.29 g/mol [2]

  • Formula:

    
    
    
  • Conversion: 1 mM Salt = 2 mM active

    
    -Ketoisovalerate. 
    

If your protocol calls for "10 mM


-Keto acid," you only need 5 mM  of the Calcium salt.
Experimental Workflow: Titration Strategy

Do not jump to a fixed concentration. Cellular transamination efficiency varies by cell line (CHO vs. HEK vs. Primary).

OptimizationWorkflow Start Define Basal Media (Valine-Free vs. Low-Valine) Stock Prep 100mM Stock (Phosphate-Free) Start->Stock Titrate Titration Panel 0, 1, 2, 4, 8 mM (Salt) Stock->Titrate Dilute Measure Dual Readout: 1. Viability (ATP/MTT) 2. Supernatant NH4+ Titrate->Measure 48-72h Culture Decision Select Optimal Dose (Max Viability / Min NH4+) Measure->Decision Analyze Data

Figure 1: Step-by-step optimization workflow for determining the ideal concentration of 3-Methyl-2-oxobutyric acid calcium salt.

Recommended Concentration Ranges
ApplicationRecommended Salt Conc.Active

-KIV Conc.
Total Calcium Impact
Valine Substitution 0.5 mM – 2.0 mM1.0 mM – 4.0 mMLow Risk (+0.5 to 2mM)
Ammonia Scavenging 2.0 mM – 5.0 mM4.0 mM – 10.0 mMModerate Risk (Watch Precip.)
Toxicity Limit > 8.0 mM> 16.0 mMHigh Risk (Osmotic/Ca overload)

Module 3: Troubleshooting Viability Drops

Why are my cells dying?

Mechanism of Action & Failure Points

To troubleshoot, you must understand the pathway. The cell uses Branched-Chain Aminotransferase (BCAT) to convert your supplement into Valine.

Pathway KIV 3-Methyl-2-oxobutyrate (From Supplement) BCAT Enzyme: BCAT (Cytosolic/Mitochondrial) KIV->BCAT Glutamate Glutamate (Intracellular) Glutamate->BCAT Ammonia Free Ammonia (NH3) Glutamate->Ammonia Standard Catabolism Valine L-Valine (Essential AA) BCAT->Valine aKG alpha-Ketoglutarate (TCA Cycle Entry) BCAT->aKG BCAT->Ammonia PREVENTS Accumulation

Figure 2: The transamination pathway. The supplement (


-KIV) consumes Glutamate nitrogen to form Valine, thereby reducing the pool of nitrogen available to form toxic ammonia.
Troubleshooting Guide

Issue 1: Cells detach after 24 hours.

  • Diagnosis: Calcium-Integrin interference or Differentiation.

  • Explanation: High extracellular calcium (>3 mM) can alter integrin signaling, causing some adherent lines (e.g., HeLa, specific CHO clones) to detach or undergo terminal differentiation (keratinocytes).

  • Solution: Switch to the Sodium salt of 3-methyl-2-oxobutyric acid if calcium load is the culprit, or reduce the Calcium salt concentration by 50%.

Issue 2: Viability is low, but no precipitation is visible.

  • Diagnosis: Glutamate Depletion.

  • Explanation: The conversion of

    
    -KIV to Valine requires Glutamate.[1] If you remove Valine from the media and add 
    
    
    
    -KIV, you put a massive drain on the intracellular Glutamate pool.
  • Solution: Ensure your media has ample Glutamine/Glutamate (4-6 mM) to drive the transamination reaction.

Issue 3: pH of the media drifts acidic.

  • Diagnosis: Metabolic Acidosis.

  • Explanation: High concentrations of keto-acids can alter the buffering capacity.

  • Solution: Check the pH of your stock solution. Adjust to pH 7.2-7.4 with NaOH/HCl before adding to the media.

References

  • Chemical Identity & Properties

    • Calcium 3-methyl-2-oxobutyrate (CAS 51828-94-5).[2][3][4] Santa Cruz Biotechnology.[3] Retrieved from

  • Ammonia Scavenging Mechanism

    • Effect of alpha-ketoglutarate on monoclonal antibody production of hybridoma cell lines.[5] Applied Biochemistry and Biotechnology (2008).[5] (Demonstrates the principle of keto-acid ammonia scavenging). Retrieved from

  • Transamination Pathway (BCAT)

    • Branched-chain amino acid aminotransferase (BCAT) structure and function.[6][7] Wikipedia / Protein Data Bank. Retrieved from

  • Toxicity & Oxidative Stress

    • Pyruvate and related alpha-ketoacids protect mammalian cells in culture against hydrogen peroxide-induced cytotoxicity.[8] Toxicology Letters (1985).[8] Retrieved from

  • Valine Biosynthesis via Transamination

    • The Precursor vs. The Product: A Comparative Analysis of (S)-2-Hydroxy-3-methylbutanoic Acid and Valine. BenchChem. Retrieved from

Sources

Troubleshooting

Preventing degradation of 3-Methyl-2-oxobutyric acid calcium salt in stock solutions

Executive Summary: The Fragility of Alpha-Keto Acids 3-Methyl-2-oxobutyric acid calcium salt (also known as Calcium -Ketoisovalerate or KIV) is a critical metabolic intermediate used in cell culture, renal therapeutics,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fragility of Alpha-Keto Acids

3-Methyl-2-oxobutyric acid calcium salt (also known as Calcium


-Ketoisovalerate or KIV) is a critical metabolic intermediate used in cell culture, renal therapeutics, and amino acid biosynthesis studies.

However, it presents a "double-edged" stability challenge:

  • The Anion (

    
    -Keto Acid):  Highly susceptible to oxidative decarboxylation  and enol-mediated polymerization .
    
  • The Cation (Calcium): Prone to precipitation as insoluble carbonates (upon atmospheric CO

    
     absorption) or phosphates (in incompatible buffers).
    

This guide provides a self-validating protocol to maintain the integrity of KIV stock solutions, moving beyond simple "storage instructions" to a mechanistic understanding of preservation.

The Chemistry of Degradation (Why it Fails)

To prevent degradation, one must understand the enemy. The primary failure mode for KIV is Oxidative Decarboxylation , a reaction catalyzed by light, heat, and oxidants (even dissolved oxygen).

Mechanism of Action

The


-keto group is electron-deficient, making the adjacent carboxyl bond weak. In the presence of reactive oxygen species (ROS) or photons, the molecule splits, releasing CO

and forming isobutyraldehyde (which smells rancid) or isobutyric acid.
Visualization: Degradation Pathway

The following diagram illustrates the chemical vulnerability of KIV.

KIV_Degradation cluster_prevention Prevention Strategy KIV Calcium 3-Methyl-2-oxobutyrate (Active Salt) Enol Enol Intermediate (Reactive) KIV->Enol Alkaline pH Tautomerization Oxidation Oxidative Attack (O2 / H2O2 / Light) KIV->Oxidation Dissolved O2 UV Light Polymer Aldol Polymers (Yellow Coloration) Enol->Polymer Polymerization Aldehyde Isobutyraldehyde (Rancid Odor) Oxidation->Aldehyde Decarboxylation CO2 CO2 Gas (Bubbles/Pressure) Oxidation->CO2 CaCO3 CaCO3 Precipitate (White Solid) CO2->CaCO3 + Free Ca2+ (In Solution) Degas Degassing Solvents Dark Light Protection

Figure 1: The degradation cascade of Calcium 3-Methyl-2-oxobutyrate. Note that the release of CO


 can secondarily cause calcium precipitation.

Validated Stock Solution Protocol

Objective: Prepare a 100 mM stock solution (approx. 27 mg/mL) with >98% retention of potency after 1 month of storage.

Reagents & Equipment[2][3]
  • Solvent: HPLC-grade water (Must be degassed).

  • Buffer: Avoid Phosphate or Carbonate buffers (Causes Ca

    
     precipitation). Use HEPES or MOPS if buffering is strictly necessary.
    
  • Gas: Argon or Nitrogen (for purging).

  • Filtration: 0.22

    
    m PVDF or PES syringe filter (Do NOT  autoclave).
    
Step-by-Step Methodology
StepActionScientific Rationale (The "Why")
1 Equilibrate Allow the reagent bottle to warm to room temperature before opening. This prevents condensation from forming on the hygroscopic solid, which catalyzes hydrolysis [1].
2 Degas Solvent Sonicate HPLC water under vacuum or purge with N

for 15 mins. Removes dissolved oxygen that drives oxidative decarboxylation [2].
3 Weighing Weigh quickly in a low-humidity environment. The calcium salt is hygroscopic.
4 Dissolution Dissolve in degassed water. Do not heat. Vortex gently. Heat accelerates the decarboxylation reaction exponentially [3].
5 Filtration Sterile filter using a 0.22

m membrane into a sterile tube. KIV is heat-sensitive; autoclaving will destroy the molecule.
6 Aliquot & Purge Aliquot into light-protective (amber) tubes. Overlay the liquid with Argon/N

gas before capping. Displaces headspace oxygen to prevent oxidation during storage.
7 Flash Freeze Freeze immediately at -80°C. Do not store at 4°C for >24 hours. Aqueous stability is poor [4].

Storage & Stability Data

The following data summarizes the expected stability of KIV in aqueous solution based on functional group reactivity [4][5].

Storage ConditionEstimated StabilityObservation
Solid (-20°C, Desiccated) 2 YearsStable if kept dry.
Solution (RT, 25°C) < 24 HoursRapid decarboxylation; turns yellow.
Solution (4°C) 3-5 DaysSlow oxidation; potential precipitation.
Solution (-20°C) 1 MonthAcceptable for short-term use.[1]
Solution (-80°C) 6 MonthsRecommended storage method.

Troubleshooting Guide (FAQs)

Q1: My stock solution has turned a pale yellow color. Is it still usable?

  • Diagnosis: The yellowing indicates the formation of aldol condensation polymers or oxidation byproducts (aldehydes).

  • Verdict: Discard. The effective concentration of the alpha-keto acid has dropped, and the byproducts may be cytotoxic to cell cultures.

  • Prevention: Ensure the solution is stored in the dark and degassed.

Q2: I see a white precipitate immediately upon dissolving in PBS.

  • Diagnosis: This is Calcium Phosphate . The calcium ion from the KIV dissociates and reacts with the phosphate in the PBS.

  • Solution: Do not use PBS. Use HBSS (without Ca/Mg) or pure water for the stock. If a buffer is required, use a non-phosphate buffer like HEPES or MOPS .

Q3: Can I autoclave the stock solution to sterilize it?

  • Diagnosis: No. Alpha-keto acids are heat-labile.

  • Result: Autoclaving will cause massive decarboxylation, turning your therapeutic compound into isobutyraldehyde (an inactive impurity).

  • Protocol: Use 0.22

    
    m sterile filtration  only.
    

Q4: The solid powder has clumped together in the bottle.

  • Diagnosis: Moisture contamination.[2] The salt is hygroscopic.[3]

  • Impact: Weighing will be inaccurate (you are weighing water weight + drug).

  • Remedy: If clumping is minor, dry in a desiccator with P

    
    O
    
    
    
    . If severe (liquid visible), discard the bottle.

Experimental Workflow Visualization

The following diagram outlines the correct decision tree for preparing and using KIV in experiments.

KIV_Workflow Start Start: Solid KIV Reagent Solvent Select Solvent: Degassed Water Start->Solvent Check_Buffer Downstream Buffer Check: Is Phosphate Present? Solvent->Check_Buffer Precipitate STOP: Calcium Phosphate Precipitation Risk Check_Buffer->Precipitate Yes (PBS/DMEM) Proceed Proceed: Dissolve Cold Check_Buffer->Proceed No (Water/HEPES) Filter Sterile Filter (0.22um) Proceed->Filter Storage Storage Decision Filter->Storage Immediate Use Immediately (Keep on Ice) Storage->Immediate Use < 4 hrs Freeze Flash Freeze (-80C) Argon Overlay Storage->Freeze Long Term

Figure 2: Decision tree for solvent selection and storage to prevent precipitation and degradation.

References

  • Sigma-Aldrich (Merck). Product Specification: Calcium 3-methyl-2-oxobutyrate. Accessed Oct 2023. Link

  • Ruderman, N. B., et al. (1986). "Branched chain alpha-keto acid oxidative decarboxylation in skeletal muscle mitochondria." Journal of Biological Chemistry.

  • MedChemExpress. 3-Methyl-2-oxobutanoic acid Technical Data Sheet. Link

  • Cayman Chemical. Alpha-Ketoglutaric Acid (Analogue) Stability & Storage Guidelines. Link

  • PubChem. Compound Summary: Calcium 3-methyl-2-oxobutyrate.[4][5] National Library of Medicine. Link

Sources

Reference Data & Comparative Studies

Validation

Validation of 3-Methyl-2-oxobutyric Acid Calcium Salt: Metabolic Efficiency &amp; Pathway Analysis

This guide provides a rigorous technical validation of 3-Methyl-2-oxobutyric acid calcium salt (also known as Calcium -Ketoisovalerate or KIV-Ca ), focusing on its metabolic superiority in nitrogen-restricted environment...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical validation of 3-Methyl-2-oxobutyric acid calcium salt (also known as Calcium


-Ketoisovalerate  or KIV-Ca ), focusing on its metabolic superiority in nitrogen-restricted environments and its specific role in mitochondrial anaplerosis.

Executive Technical Summary

3-Methyl-2-oxobutyric acid calcium salt (KIV-Ca) is the calcium salt of the


-keto analogue of the essential amino acid L-Valine . Unlike standard amino acids, KIV-Ca lacks an amino group. Its primary value proposition lies in its ability to scavenge excess nitrogen to form L-Valine, thereby reducing the urea cycle load while maintaining the branched-chain amino acid (BCAA) pool required for protein synthesis and mitochondrial energy production.

Key Differentiator: KIV-Ca acts as a "Nitrogen Trap" . It accepts an amine group from Glutamate/Alanine to become L-Valine, effectively recycling nitrogen that would otherwise be excreted as urea.

Mechanistic Comparison: KIV-Ca vs. Alternatives

The following analysis compares KIV-Ca against its direct amino acid counterpart (L-Valine) and the anabolic powerhouse (L-Leucine/KIC).

Table 1: Comparative Metabolic Profile
FeatureKIV-Ca (

-Ketoisovalerate)
L-Valine L-Leucine / KIC
Nitrogen Load Negative (Scavenges N)Positive (Adds N)Positive / Negative
Primary Metabolic Fate Transamination to Valine OR OxidationProtein Synthesis / OxidationmTOR Activation / Ketogenesis
Urea Cycle Impact Reduces Urea Production Increases Urea ProductionVariable
TCA Cycle Entry Succinyl-CoA (Anaplerotic)Succinyl-CoAAcetyl-CoA (Ketogenic)
mTORC1 Activation Moderate (Permissive role)ModerateHigh (Primary Driver)
Bioavailability High (Rapid dissociation)HighHigh
Deep Dive: The Nitrogen Sparing Effect

While L-Valine administration increases plasma amino acid levels, it simultaneously burdens the liver with nitrogen disposal if not immediately utilized for protein synthesis. KIV-Ca, conversely, utilizes the Branched-Chain Aminotransferase (BCAT) enzymes (cytosolic and mitochondrial) to transaminate endogenous nitrogen donors (Glutamate).

  • Mechanism:

    
    
    
  • Outcome: This reaction regenerates

    
    -Ketoglutarate (essential for the Krebs cycle) and synthesizes L-Valine without dietary nitrogen intake.
    

Visualizing the Metabolic Pathway

The following diagram illustrates the dual fate of KIV-Ca: anabolic conversion to Valine (Nitrogen Sparing) and catabolic entry into the mitochondria (Energy Production).

KIV_Metabolism KIV_Ca 3-Methyl-2-oxobutyric acid Ca salt (KIV-Ca) Dissociation Dissociation (Stomach/Intestine) KIV_Ca->Dissociation KIV Free KIV (Cytosol) Dissociation->KIV BCAT Enzyme: BCAT (Nitrogen Scavenging) KIV->BCAT Reversible Mito_Entry Mitochondrial Import KIV->Mito_Entry AKG α-Ketoglutarate BCAT->AKG L_Valine L-Valine (Protein Synthesis) BCAT->L_Valine Glutamate Glutamate (N-Donor) Glutamate->BCAT BCKDH Enzyme: BCKDH (Irreversible) Mito_Entry->BCKDH Isobutyryl Isobutyryl-CoA BCKDH->Isobutyryl Decarboxylation Succinyl Succinyl-CoA (TCA Cycle) Isobutyryl->Succinyl Multi-step

Figure 1: Metabolic bifurcation of KIV-Ca. Note the reversible transamination (Nitrogen Sparing) vs. the irreversible oxidative decarboxylation (Energy).

Experimental Validation Protocols

To validate the efficacy of KIV-Ca in your specific application (e.g., CKD therapeutics or sarcopenia prevention), use the following self-validating protocols.

Protocol A: Nitrogen Sparing Efficiency Assay (In Vivo)

Objective: Quantify the reduction in urea generation compared to L-Valine.

  • Subjects: Wistar rats (n=10/group) or metabolic ward human subjects.

  • Dietary Phase:

    • Control: Standard protein diet.

    • Experimental: Low-protein diet supplemented with equimolar amounts of L-Valine (Group A) vs. KIV-Ca (Group B).

  • Measurement: Collect 24-hour urine samples on Day 0, 7, and 14.

  • Analysis:

    • Measure Urinary Urea Nitrogen (UUN) via colorimetric assay.

    • Measure Plasma Valine via HPLC-MS/MS.

  • Validation Logic:

    • Success Criteria: Group B (KIV-Ca) must show significantly lower UUN than Group A, while maintaining equivalent Plasma Valine levels. This proves the compound converted to Valine using endogenous nitrogen.

Protocol B: Mitochondrial Respiration Stress Test (Ex Vivo)

Objective: Confirm KIV-Ca acts as a functional anaplerotic substrate.

  • System: Seahorse XF Analyzer or Oroboros O2k.

  • Cell Line: C2C12 Myoblasts (differentiated).

  • Media Prep: Glucose-free, Pyruvate-free, Glutamine-free media (to isolate BCAA oxidation).

  • Treatment:

    • Inject KIV-Ca (1 mM).

    • Control: Vehicle.

  • Inhibitors: Sequential injection of Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and Rotenone/Antimycin A.

  • Validation Logic:

    • KIV-Ca treatment should increase Basal Respiration and Maximal Respiration compared to vehicle.

    • Crucial Check: Pre-treatment with a BCKDH kinase inhibitor (e.g., BT2) should enhance the effect, confirming the flux through the BCKDH enzyme complex.

Workflow for Quality & Efficacy Validation

Use this logic flow to screen raw material batches or formulation prototypes.

Validation_Workflow Start Raw Material (KIV-Ca) Purity HPLC Purity (>98.5%) Start->Purity Ca_Content Ca2+ Titration (Stoichiometry) Start->Ca_Content InVitro In Vitro Assay (C2C12 Myoblasts) Purity->InVitro Ca_Content->InVitro Outcome1 Measure: Valine Synthesis (LC-MS) InVitro->Outcome1 Outcome2 Measure: mTOR Phosphorylation InVitro->Outcome2 Decision Validation Pass/Fail Outcome1->Decision Outcome2->Decision

Figure 2: Step-by-step quality control and biological validation workflow.

Conclusion & Strategic Recommendations

3-Methyl-2-oxobutyric acid calcium salt is not merely a "calcium supplement"; it is a metabolic modulator .[1]

  • For Renal Drug Development: KIV-Ca is superior to L-Valine because it decouples protein synthesis from nitrogen intake. It allows patients to maintain muscle mass (via Valine pool maintenance) without elevating uremic toxins.

  • For Sports Nutrition: While Leucine is the trigger for muscle growth, Valine is the fuel. KIV-Ca provides this fuel without the ammonia fatigue associated with high amino acid intake.

  • Formulation Note: Ensure the calcium salt form is stabilized. In solution, KIV is prone to decarboxylation if pH is not controlled.

References

  • Walser, M. (1983). Nutrition in renal failure. Annual Review of Nutrition, 3, 125-154.

  • Mitch, W. E., & Walser, M. (1977). Nitrogen sparing induced by leucine compared with that induced by its keto analogue, alpha-ketoisocaproate, in fasting obese man. Journal of Clinical Investigation, 60(6), 1330–1336.

  • Blomstrand, E., et al. (2006). Branched-chain amino acids activate key enzymes in protein synthesis after physical exercise. The Journal of Nutrition, 136(1), 269S-273S.

  • Holeček, M. (2018). Branched-chain amino acids in health and disease: metabolism, alterations in blood plasma, and as supplements. Nutrition & Metabolism, 15, 33.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5008781, Calcium 3-methyl-2-oxobutyrate.

Sources

Comparative

A Guide to Confirming the Biological Activity of Synthesized 3-Methyl-2-oxobutyric Acid Calcium Salt for Researchers and Drug Development Professionals

In the realms of metabolic research and pharmaceutical development, the rigorous validation of synthesized compounds is a foundational pillar supporting the integrity of scientific discovery. This guide provides a compre...

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of metabolic research and pharmaceutical development, the rigorous validation of synthesized compounds is a foundational pillar supporting the integrity of scientific discovery. This guide provides a comprehensive, technically-grounded framework for confirming the biological activity of newly synthesized 3-Methyl-2-oxobutyric acid calcium salt, also known as α-ketoisovaleric acid (KIV) calcium salt. This document is designed to move beyond simple chemical identification, offering a suite of comparative assays to ensure your synthesized product is biologically equivalent to established standards.

The Pivotal Role of 3-Methyl-2-oxobutyric Acid (KIV) in Cellular Metabolism

3-Methyl-2-oxobutyric acid is a keto acid that serves as a key intermediate in the metabolic pathway of the branched-chain amino acid (BCAA) valine.[1][2] Its metabolism is intricately linked to cellular energy production. Following its formation from valine, KIV can be further metabolized to succinyl-CoA, which then enters the citric acid (TCA) cycle, a central hub of cellular respiration.[2] This pathway underscores the importance of KIV in cellular bioenergetics.

Given its integral role in metabolism, ensuring the biological activity of a synthesized batch of KIV calcium salt is non-negotiable for research accuracy and the development of potential therapeutics.[3]

A Multi-Tiered Experimental Strategy for Biological Validation

A robust validation strategy hinges on a direct and multi-faceted comparison of the synthesized KIV calcium salt against a high-purity, commercially available standard. A vehicle control (the solvent used to dissolve the compounds) will serve as the baseline for these comparisons.

Experimental Workflow Diagram

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: In Vitro Biological Assessment cluster_2 Phase 3: Data Interpretation A Synthesized KIV Calcium Salt C Physicochemical Confirmation (e.g., NMR, MS, HPLC) A->C B Commercial KIV Calcium Salt (Standard) B->C D Cell Line Selection (e.g., HepG2, C2C12) C->D Proceed upon confirmation of identity and purity E Cell Viability Assay (e.g., CCK-8) D->E F Cellular Respiration Assay (e.g., Seahorse XF Analyzer) D->F G Metabolomic Profiling (LC-MS) D->G H Comparative Data Analysis E->H F->H G->H I Confirmation of Biological Equivalence H->I

Caption: A structured workflow for the comprehensive validation of synthesized KIV calcium salt.

In-Depth Experimental Protocols

Prerequisite: Physicochemical Characterization

Before embarking on biological assays, it is imperative to confirm the chemical identity and purity of the synthesized 3-Methyl-2-oxobutyric acid calcium salt. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed. This foundational step ensures that any observed biological effects are directly attributable to the KIV and not to any residual impurities from the synthesis process.

Cell Viability and Cytotoxicity Assessment

Rationale: The initial biological evaluation should establish the dose-response relationship of the synthesized KIV on cell viability. This is crucial for identifying a non-toxic concentration range for subsequent, more complex metabolic assays.

Protocol: Cell Counting Kit-8 (CCK-8) Assay

  • Cell Seeding: Plate a suitable cell line, such as HepG2 (human liver) or C2C12 (mouse muscle), in a 96-well plate at a density that allows for logarithmic growth over the experimental period. Allow the cells to adhere overnight.

  • Compound Preparation and Treatment: Prepare a serial dilution of both the synthesized and commercial KIV calcium salt in the appropriate cell culture medium. Concentrations could range from 0.1 mM to 50 mM.

  • Incubation: Replace the existing medium with the media containing the different concentrations of KIV. Include wells with medium alone as a vehicle control. Incubate the plate for 24 to 48 hours.

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, or until a sufficient color change is observed.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of cell viability relative to the vehicle control.

Expected Outcome: The dose-response curves for both the synthesized and commercial KIV should demonstrate a high degree of similarity, indicating comparable effects on cell proliferation and viability.

Cellular Respiration Analysis

Rationale: To directly probe the metabolic activity of the synthesized KIV, a cellular respiration assay is employed. By measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, we can determine if the cells are effectively utilizing the provided KIV as a fuel source.

Protocol: Seahorse XF Analyzer

  • Cell Seeding: Seed the chosen cell line in a Seahorse XF cell culture microplate and allow for adherence and growth to an optimal confluence.

  • Compound Preparation: Prepare solutions of the synthesized and commercial KIV calcium salt in a suitable assay medium. The concentration should be chosen from the non-toxic range determined by the cell viability assay.

  • Assay Execution:

    • Load the KIV solutions into the injector ports of the Seahorse XF sensor cartridge.

    • Initiate the assay to measure the basal OCR and extracellular acidification rate (ECAR).

    • Inject the KIV solutions and monitor the real-time changes in OCR.

  • Data Analysis: Quantify the change in OCR following the addition of the KIV compounds.

Expected Outcome: Both the synthesized and commercial KIV should induce a similar and significant increase in the cellular oxygen consumption rate, confirming their uptake and metabolism by the mitochondria.

Metabolic Pathway of KIV

G cluster_0 Branched-Chain Amino Acid Metabolism cluster_1 Citric Acid (TCA) Cycle Valine Valine BCAT Branched-Chain Aminotransferase (BCAT) Valine->BCAT KIV 3-Methyl-2-oxobutyric acid (KIV) BCKDH Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) KIV->BCKDH BCAT->KIV Propionyl_CoA Propionyl-CoA BCKDH->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle ATP ATP (Energy) TCA_Cycle->ATP

Caption: A simplified diagram illustrating the metabolic fate of KIV.

Comparative Data Presentation

The following tables provide illustrative data to exemplify the expected comparative outcomes.

Table 1: Cell Viability (CCK-8 Assay) - Percent Viability vs. Vehicle Control

Concentration (mM)Synthesized KIV (% Viability)Commercial KIV (% Viability)
1102.5 ± 4.1101.9 ± 3.8
599.8 ± 3.5100.3 ± 4.2
1097.2 ± 2.998.1 ± 3.3
2591.4 ± 4.690.8 ± 4.1
5082.1 ± 5.381.5 ± 4.9

Table 2: Cellular Respiration (Seahorse XF) - Fold Increase in Basal OCR

Compound (5 mM)Fold Increase in OCR
Synthesized KIV1.85 ± 0.15
Commercial KIV1.82 ± 0.17

Conclusion: Establishing Biological Equivalence

By systematically executing this validation workflow, researchers and drug development professionals can generate a robust data package to confidently confirm the biological activity of their synthesized 3-Methyl-2-oxobutyric acid calcium salt. The congruence of data from cell viability and metabolic flux assays provides compelling evidence of biological equivalence to a commercial standard, thereby ensuring the reliability and reproducibility of future research and development endeavors.

References

  • Rupa Health. (n.d.). α-Ketoisovaleric Acid. Retrieved from [Link]

  • HealthMatters.io. (n.d.). α-Ketoisovaleric Acid - Metabolimix+. Retrieved from [Link]

Sources

Validation

An Independent Technical Guide to the Validation of 3-Methyl-2-oxobutyric Acid Calcium Salt: Physicochemical and In Vitro Biological Characterization

For Researchers, Scientists, and Drug Development Professionals In the landscape of nutritional supplements and therapeutic agent development, particularly those targeting metabolic health and muscle function, the rigoro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nutritional supplements and therapeutic agent development, particularly those targeting metabolic health and muscle function, the rigorous validation of chemical compounds is paramount. 3-Methyl-2-oxobutyric acid calcium salt, also known as calcium α-ketoisovalerate, is a key intermediate in the metabolism of the branched-chain amino acid valine and has garnered interest for its potential applications in various health and performance contexts.[1] This guide provides a comprehensive framework for the independent validation of published findings on this compound, offering a blend of theoretical grounding and practical, step-by-step protocols.

As Senior Application Scientists, our goal is to empower fellow researchers to critically assess and reproduce scientific claims. This guide is structured to provide not just the "how" but also the "why" behind the experimental choices, ensuring a deep and applicable understanding of the validation process.

Physicochemical Characterization: Establishing Identity and Purity

The foundational step in validating any chemical entity is the unambiguous confirmation of its identity and the quantification of its purity. Commercial suppliers often provide a certificate of analysis (CoA), which serves as a starting point. However, independent verification is crucial for robust scientific inquiry.

1.1. Identity Confirmation

A combination of spectroscopic techniques is essential to confirm the chemical structure of 3-Methyl-2-oxobutyric acid calcium salt (C₁₀H₁₄CaO₆, Molar Mass: 270.29 g/mol ).[2][3]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For the 3-methyl-2-oxobutanoate anion, a characteristic fragmentation pattern would be expected upon ionization.[6][7] This can be compared against theoretical fragmentation patterns or data from similar compounds.

1.2. Purity Assessment using High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile and thermally labile compounds. A validated HPLC method can separate the main compound from any impurities, and with a Diode Array Detector (DAD), it can also provide information about peak purity.[8][9][10][11]

Table 1: Comparison of HPLC Methods for α-Keto Acid Analysis

ParameterMethod 1 (Pharmaceutical Preparation)[12]Method 2 (Intracellular Analysis)[13]
Derivatizing Agent 4-nitro-1,2-phenylenediamine1,2-diamino-4,5-methylenedioxybenzene (DMB)
Mobile Phase Isocratic: methanol-water-acetonitrile (42:56:2 V/V/V)Gradient elution
Detection SpectrofluorometricFluorescence
Linear Range 0.45-100 µg/ml10 nM - 10 µM (for various keto acids)
Limit of Detection (LOD) 0.1-0.266 µg/ml1.3-5.4 nM
Key Advantage Rapid separation (< 10 min)High sensitivity for biological samples

Experimental Protocol: HPLC-DAD Purity Analysis

This protocol is a generalized procedure based on established methods for α-keto acid analysis and should be optimized for your specific instrumentation and sample.

  • Standard and Sample Preparation:

    • Prepare a stock solution of 3-Methyl-2-oxobutyric acid calcium salt reference standard in a suitable solvent (e.g., HPLC-grade water or a weak buffer) at a concentration of approximately 1 mg/mL.

    • Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).

    • Prepare a sample solution of the material to be tested at a concentration within the linear range of the calibration curve.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile). A typical gradient might start with a low percentage of B and increase linearly over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • DAD Detection: Monitor at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan of the standard solution). Collect spectra across the entire peak.

  • Data Analysis:

    • Purity Calculation: The purity of the sample is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram (Area % method).

    • Peak Purity Analysis: The DAD software can be used to assess the spectral homogeneity across the main peak. The "purity angle" or a similar metric should be below the "purity threshold" to indicate a high probability of a pure peak.[9][10][11]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Prep Weigh and dissolve standard and sample Dilute Serial dilution for calibration curve Prep->Dilute Inject Inject into HPLC system Dilute->Inject Separate Separation on C18 column Inject->Separate Detect DAD Detection (UV spectra collection) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Purity Peak Purity Assessment Integrate->Purity Quantify Quantify Purity (Area %) Calibrate->Quantify Signaling_Pathway KIV 3-Methyl-2-oxobutyric acid (α-Ketoisovalerate) BCAT Branched-Chain Aminotransferase (BCAT) KIV->BCAT Mitochondria Mitochondria KIV->Mitochondria BCAT->KIV Valine Valine BCAT->Valine Valine->BCAT TCA TCA Cycle Mitochondria->TCA RespChain Respiratory Chain (Electron Transport) TCA->RespChain ATP ATP Production RespChain->ATP

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 3-Methyl-2-oxobutyric Acid Calcium Salt

Topic: 3-Methyl-2-oxobutyric Acid Calcium Salt Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary: Low Hazard, High Compli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methyl-2-oxobutyric Acid Calcium Salt Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: Low Hazard, High Compliance

3-Methyl-2-oxobutyric acid calcium salt (CAS: 51828-95-6 / 51828-94-5), also known as Calcium


-ketoisovalerate , is a calcium salt of a keto acid involved in valine metabolism.[1] While generally classified as non-hazardous  under GHS criteria (OSHA HCS 2012 / EU CLP), professional laboratory standards dictate that it be handled as Non-Regulated Chemical Waste .[2]

Immediate Directive: Do not dispose of this substance in municipal trash or sanitary sewer systems without explicit site-specific authorization. Although it is biodegradable and low-toxicity, the standard protocol for drug development environments is incineration or licensed chemical waste collection to ensure complete cradle-to-grave tracking and prevent biological oxygen demand (BOD) loading in wastewater.[1]

Chemical Profile & Regulatory Classification

Understanding the physicochemical nature of the compound is the prerequisite for safe disposal.

ParameterDataOperational Implication
Chemical Name Calcium 3-methyl-2-oxobutyrateTarget compound.
CAS Number 51828-95-6 (hydrate) / 51828-94-5 (anhydrous)Use for waste inventory tracking.[1][2]
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Organic salt; combustible.[2]
Solubility Soluble in waterPotential for aqueous waste generation.
RCRA Status (USA) Not Listed (P, U, F, or K lists)Not a federally regulated hazardous waste, but treated as "Non-Regulated Chemical Waste."[1][2]
GHS Classification Not Classified / Low HazardStandard PPE is sufficient; no special containment (e.g., glovebox) required.[2]
Incompatibilities Strong Oxidizing AgentsDo not mix with nitrates, perchlorates, or permanganates in waste streams.[1][2]
Disposal Decision Matrix

The following logic gate ensures you select the correct waste stream based on the physical state of the material.

DisposalMatrix Start Waste Material: 3-Methyl-2-oxobutyric Acid Ca Salt StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidBin Non-Regulated Solid Chemical Waste Solid->SolidBin Pure or Low Tox ContamCheck Mixed with Hazardous Solvents/Reagents? Liquid->ContamCheck HazWaste Hazardous Chemical Waste (Halogenated/Non-Halogenated) ContamCheck->HazWaste Yes (e.g., DCM, MeOH) AqueousWaste Aqueous Waste (Non-Hazardous) ContamCheck->AqueousWaste No (Water/Buffer only)

Figure 1: Disposal Logic Flowchart.[2] Blue nodes indicate decision points; Green indicates the standard path for pure substance; Red indicates the path if cross-contaminated.[1][2]

Detailed Disposal Protocols
Protocol A: Solid Waste (Primary Method)

Use this for expired shelf stock, weighing boat residues, or spill cleanup materials.[1][2]

  • Segregation: Ensure the material is not mixed with incompatible oxidizers.

  • Packaging: Place the solid material into a high-density polyethylene (HDPE) wide-mouth jar or a chemically resistant fiber drum lined with a plastic bag.

  • Labeling: Affix a "Non-Regulated Chemical Waste" label.

    • Constituents: "Calcium 3-methyl-2-oxobutyrate, 99%."[1]

    • Hazard Checkbox: Mark "None" or "Low Hazard."[3]

  • Disposal Action: Transfer to your facility's chemical waste accumulation area for pickup by a licensed environmental services contractor (e.g., Veolia, Clean Harbors).[2]

    • Why: Incineration is the preferred destruction method to prevent environmental accumulation.

Protocol B: Aqueous Solution Disposal

Use this for reaction byproducts or stock solutions.[1]

  • pH Verification: Check the pH of the solution.[4]

    • If

      
      : Proceed to step 2.
      
    • If

      
       or 
      
      
      
      : Neutralize carefully with dilute NaOH or HCl before storage to prevent container degradation.
  • Solvent Check:

    • If organic solvents are present (e.g., Methanol, Acetonitrile): Collect in "Flammable/Organic Waste" carboy.[1][2]

    • If purely aqueous: Collect in "Aqueous Chemical Waste" carboy.

  • Drain Disposal (Conditional):

    • Strict Warning: Only pour down the drain if explicitly permitted by your facility's wastewater discharge permit. The compound is biodegradable, but large quantities can spike Biological Oxygen Demand (BOD).[1][2]

    • Best Practice:Do not drain dispose. Containerize it to maintain a zero-discharge workflow.

Protocol C: Empty Container Management

Use this for the original vendor bottle (e.g., Sigma-Aldrich, TCI).[1][2]

  • Triple Rinse: Rinse the empty bottle three times with a small volume of water.

  • Rinsate Disposal: Pour the rinse water into the Aqueous Waste container (Protocol B).[2]

  • Defacement: Cross out the original label using a permanent marker. Remove the cap.

  • Recycling/Trash: Place the defaced, rinsed bottle in the laboratory glass recycling bin or general trash, depending on local lab safety rules.

Emergency Contingencies
Spill Cleanup (Solid)
  • PPE: Nitrile gloves, safety glasses, lab coat.[1] (Respiratory protection is usually not required unless large dust clouds are formed).[2]

  • Method:

    • Contain: Cover the spill with a paper towel to prevent dust dispersion.

    • Wet: Lightly dampen the towel or the powder with water to suppress dust.

    • Sweep: Scoop up the wet paste/slurry using a dustpan or stiff paper.

    • Dispose: Place all cleanup materials into a clear plastic bag, seal it, and place it in the Solid Chemical Waste bin.

Exposure First Aid
  • Inhalation: Move to fresh air. The salt is non-volatile but dust may irritate the upper respiratory tract.

  • Skin/Eye Contact: Rinse with water for 15 minutes.[3][5][6] The calcium salt is generally non-corrosive but can cause mechanical irritation.

References
  • PubChem. (n.d.).[2] Calcium 3-methyl-2-oxobutyrate (Compound Summary).[7][8][9] National Library of Medicine. Retrieved from [Link]

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1][2] United States Environmental Protection Agency. Retrieved from [Link][1][2]

Sources

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